Acetyl-ACTH (2-24) (human, bovine, rat)
Description
BenchChem offers high-quality Acetyl-ACTH (2-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (2-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C135H207N39O30S |
|---|---|
Poids moléculaire |
2888.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C135H207N39O30S/c1-75(2)109(126(197)152-72-106(179)155-88(32-14-18-53-136)113(184)157-89(33-15-19-54-137)114(185)158-91(36-22-57-147-133(140)141)115(186)163-96(38-24-59-149-135(144)145)130(201)173-61-26-40-104(173)125(196)171-111(77(5)6)127(198)162-90(34-16-20-55-138)119(190)169-110(76(3)4)128(199)167-101(66-81-44-48-85(178)49-45-81)131(202)174-62-27-41-105(174)132(203)204)170-124(195)103-39-25-60-172(103)129(200)95(35-17-21-56-139)156-107(180)71-151-112(183)99(67-82-69-150-87-31-13-12-30-86(82)87)165-116(187)92(37-23-58-148-134(142)143)159-121(192)98(64-79-28-10-9-11-29-79)164-122(193)100(68-83-70-146-74-153-83)166-117(188)93(50-51-108(181)182)160-118(189)94(52-63-205-8)161-123(194)102(73-175)168-120(191)97(154-78(7)176)65-80-42-46-84(177)47-43-80/h9-13,28-31,42-49,69-70,74-77,88-105,109-111,150,175,177-178H,14-27,32-41,50-68,71-73,136-139H2,1-8H3,(H,146,153)(H,151,183)(H,152,197)(H,154,176)(H,155,179)(H,156,180)(H,157,184)(H,158,185)(H,159,192)(H,160,189)(H,161,194)(H,162,198)(H,163,186)(H,164,193)(H,165,187)(H,166,188)(H,167,199)(H,168,191)(H,169,190)(H,170,195)(H,171,196)(H,181,182)(H,203,204)(H4,140,141,147)(H4,142,143,148)(H4,144,145,149)/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-/m0/s1 |
Clé InChI |
BYWRAGJHOIXMCU-VZMDMHDXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C |
Séquence |
YSMEHFRWGKPVGKKRRPVKVYP |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-ACTH (2-24) is a synthetic fragment of the naturally occurring proopiomelanocortin (POMC) peptide, Adrenocorticotropic Hormone (ACTH). As a truncated analog, it offers a unique tool for dissecting the structure-activity relationships of melanocortin receptor activation. This technical guide provides a comprehensive overview of the mechanism of action of Acetyl-ACTH (2-24), detailing its interaction with melanocortin receptors, the subsequent intracellular signaling cascades, and its physiological effects. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for regulating cortisol and androgen production in the adrenal cortex.[1] ACTH and its related peptides, collectively known as melanocortins, are derived from the precursor protein proopiomelanocortin (POMC).[2] These peptides exert their effects by binding to a family of five G-protein coupled receptors (GPCRs), termed melanocortin receptors (MC1R to MC5R).[3][4]
Acetyl-ACTH (2-24) is a synthetic analog of ACTH, encompassing the amino acid residues 2 through 24, with an acetylated N-terminus. This modification can influence the peptide's stability and pharmacological properties. Understanding the mechanism of action of such fragments is crucial for the development of selective melanocortin receptor ligands for therapeutic applications, including inflammatory disorders, obesity, and adrenal insufficiency.[4] Notably, some literature refers to corticotropin-like intermediate lobe peptide (CLIP) as ACTH(18-39), a distinct fragment that can be generated through proteolytic cleavage of ACTH.[2][5][6]
Molecular Mechanism of Action
The primary mechanism of action of Acetyl-ACTH (2-24) involves its binding to and activation of melanocortin receptors. While full-length ACTH is the only endogenous ligand for MC2R, it and its fragments can also interact with other MCR subtypes.[7][8]
Receptor Binding and Activation
Acetyl-ACTH (2-24), like other ACTH fragments, is recognized as an agonist at the MC1 receptor.[9] The interaction of ACTH and its analogs with melanocortin receptors is a complex process involving specific amino acid residues within both the ligand and the receptor. Upon binding, the ligand induces a conformational change in the receptor, which triggers the activation of associated intracellular signaling pathways.
Intracellular Signaling Pathways
The activation of melanocortin receptors by Acetyl-ACTH (2-24) predominantly initiates the Gs-protein signaling cascade.[3][10]
-
G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.[11]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[12]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
Downstream Phosphorylation Events: PKA then phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulate gene expression.[1] In steroidogenic cells, this cascade leads to the increased expression of genes involved in steroid hormone biosynthesis.[1]
While the Gs-cAMP-PKA pathway is the canonical signaling route, evidence suggests that melanocortin receptors can also couple to other G-proteins, such as Gq/11, leading to the activation of the phospholipase C (PLC) pathway and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[3]
Quantitative Data
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of various ACTH fragments at human melanocortin receptors. It is important to note that specific data for Acetyl-ACTH (2-24) is limited in the public domain, and the values presented for other fragments are for comparative purposes.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| ACTH (1-17) | hMC1R | 0.21 | - | [9] |
| ACTH (6-24) | - | Kd: 13.4 (vs ACTH 1-39) | - | [9] |
| ACTH (6-24) | - | Kd: 3.4 (vs ACTH 5-24) | - | [9] |
| [D-Phe⁷]ACTH(1–17) | hMC1R | - | Functional | [7] |
| NDNal(2')⁷-ACTH(1-24) | hMC3R | - | Agonist (decreased potency) | [13] |
| NDNal(2')⁷-ACTH(1-24) | hMC4R | - | Agonist (decreased potency) | [13] |
| NDNal(2')⁷-ACTH(1-17) | hMC3R/4R | - | Minimal sequence for activation | [13] |
Note: The table is intended to be illustrative. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
The characterization of Acetyl-ACTH (2-24) and similar compounds relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of Acetyl-ACTH (2-24) for melanocortin receptors.
Materials:
-
Cell membranes expressing the melanocortin receptor of interest (e.g., from transfected HEK293 or CHO cells).
-
Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH).
-
Unlabeled Acetyl-ACTH (2-24) and a reference compound (e.g., unlabeled NDP-α-MSH).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of Acetyl-ACTH (2-24) and the reference compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compounds or vehicle (for total binding).
-
Add cell membranes to initiate the binding reaction.
-
To determine non-specific binding, include wells with a high concentration of the unlabeled reference compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[14]
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15]
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the production of cyclic AMP, a key second messenger in the melanocortin receptor signaling pathway.
Objective: To determine the functional potency (EC50) of Acetyl-ACTH (2-24) at melanocortin receptors.
Materials:
-
Cells expressing the melanocortin receptor of interest (e.g., HEK293 or CHO cells).
-
Acetyl-ACTH (2-24) and a reference agonist (e.g., NDP-α-MSH).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).[16]
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
Cell culture plates (e.g., 96- or 384-well).
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of Acetyl-ACTH (2-24) and the reference agonist in stimulation buffer.
-
Wash the cells with stimulation buffer and then add the diluted compounds.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[17]
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis of the dose-response curve.
Steroidogenesis Assay
This assay measures the ability of a test compound to stimulate the production of steroid hormones, such as cortisol, in adrenal cells.
Objective: To assess the steroidogenic activity of Acetyl-ACTH (2-24).
Materials:
-
Adrenal cell line (e.g., human H295R cells) or primary adrenal cells.[19][20]
-
Cell culture medium and supplements.
-
Acetyl-ACTH (2-24) and a positive control (e.g., full-length ACTH).
-
Forskolin (as a positive control for adenylyl cyclase activation).[21]
-
ELISA or LC-MS/MS for steroid quantification.
Procedure:
-
Plate the adrenal cells in multi-well plates and allow them to grow to a suitable confluency.
-
Replace the culture medium with fresh medium containing serial dilutions of Acetyl-ACTH (2-24), ACTH, or forskolin.
-
Incubate the cells for a defined period (e.g., 24-48 hours).[20]
-
Collect the cell culture supernatant.
-
Quantify the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.
-
Generate dose-response curves and determine the EC50 for steroid production.
Visualizations
Signaling Pathways
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Acetyl-ACTH (2-24).
Experimental Workflow
Caption: A typical experimental workflow for characterizing Acetyl-ACTH (2-24).
Conclusion
Acetyl-ACTH (2-24) serves as a valuable pharmacological tool for investigating the intricacies of melanocortin receptor signaling. Its primary mechanism of action involves the activation of the canonical Gs-cAMP-PKA pathway, leading to downstream cellular responses. While comprehensive quantitative data for this specific fragment remains to be fully elucidated in publicly accessible literature, the experimental protocols and signaling pathway information provided herein offer a robust framework for its further characterization. Future research focusing on the precise binding affinities and potencies of Acetyl-ACTH (2-24) at all five melanocortin receptors will be instrumental in advancing our understanding of melanocortin pharmacology and in the development of novel, targeted therapeutics.
References
- 1. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Melanocortin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ACTH (18-39), human (CLIP) - 1 mg [anaspec.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mesoscale.com [mesoscale.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. youtube.com [youtube.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. joe.bioscientifica.com [joe.bioscientifica.com]
- 21. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-ACTH (2-24) Fragment: A Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone processed from the precursor protein proopiomelanocortin (POMC). While full-length ACTH is a universal agonist for all five melanocortin receptors (MC1R-MC5R), its fragments can exhibit distinct receptor selectivity and biological activities.[1] N-terminal acetylation is a common post-translational modification of POMC-derived peptides, often influencing their stability and function.[2] The Acetyl-ACTH (2-24) fragment represents a naturally occurring or synthetic peptide that lacks the N-terminal serine of the full-length ACTH(1-24) and is acetylated at the new N-terminus (Tyrosine). This guide focuses on the known biological functions of this specific fragment.
Biological Function of Acetyl-ACTH (2-24)
The primary established biological function of Acetyl-ACTH (2-24) is its activity as an agonist at the melanocortin-1 receptor (MC1R).[1][3][4][5] The MC1R is a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes and is a key regulator of skin pigmentation. Activation of MC1R by agonists such as α-melanocyte-stimulating hormone (α-MSH) and, as indicated by available data, Acetyl-ACTH (2-24), initiates a signaling cascade that leads to the synthesis of eumelanin, a dark photoprotective pigment.
Beyond its role in melanogenesis, MC1R activation is also associated with anti-inflammatory effects. Therefore, as an MC1R agonist, Acetyl-ACTH (2-24) may possess anti-inflammatory properties, though specific studies on this fragment are limited. The broader family of melanocortin peptides is known to modulate various physiological processes, and further research is warranted to explore the full spectrum of activities of Acetyl-ACTH (2-24).
Data Presentation
A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50/IC50) of Acetyl-ACTH (2-24) at melanocortin receptors. The available information is qualitative, identifying it as an agonist for the MC1R.
| Peptide Fragment | Receptor | Activity | Ki (nM) | EC50 (nM) | Reference |
| Acetyl-ACTH (2-24) | MC1R | Agonist | Not Reported | Not Reported | [1][3][4][5] |
Signaling Pathway
As an agonist of the MC1R, Acetyl-ACTH (2-24) is expected to activate the canonical Gs protein-coupled signaling pathway. Upon binding to the receptor, it induces a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF) and its target genes, tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1, TRP2).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Acetyl-ACTH (2-24) and other melanocortin receptor ligands.
Melanocortin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Radiolabeled ligand (e.g., [125I]-(Nle4, D-Phe7)-α-MSH).
-
Unlabeled competitor (the test compound, e.g., Acetyl-ACTH (2-24)).
-
Non-specific binding control (a high concentration of a known ligand, e.g., 1 µM α-MSH).
-
96-well plates.
-
Cell harvester and filter mats.
-
Gamma counter.
Procedure:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane preparation in binding buffer to a desired protein concentration.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to all wells.
-
Add increasing concentrations of the unlabeled competitor (Acetyl-ACTH (2-24)) to the experimental wells.
-
Add binding buffer alone for total binding wells and the non-specific binding control for non-specific binding wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of a test compound to stimulate or inhibit cAMP production in cells expressing a melanocortin receptor.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Test compound (e.g., Acetyl-ACTH (2-24)).
-
Positive control (a known agonist, e.g., α-MSH).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells into the appropriate microplate and allow them to attach overnight.
-
Remove the culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of the test compound or the positive control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Read the plate using a compatible plate reader.
-
Generate a dose-response curve and calculate the EC50 value for agonist activity.
Conclusion
Acetyl-ACTH (2-24) is an N-terminally acetylated fragment of ACTH that functions as an agonist at the MC1R. Its primary biological role is likely associated with the regulation of melanogenesis, with potential implications for anti-inflammatory pathways. While specific quantitative pharmacological data for this peptide is currently limited, the established methodologies for studying melanocortin receptor ligands provide a clear path for its further characterization. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Acetyl-ACTH (2-24) and related melanocortin peptides. Further investigation is necessary to fully elucidate its receptor binding profile, functional potency, and broader physiological effects.
References
An In-depth Technical Guide to the Interaction of Acetyl-ACTH (2-24) with the Melanocortin-1 Receptor (MC1R)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the interaction between acetylated adrenocorticotropic hormone (ACTH) fragments and the Melanocortin-1 Receptor (MC1R), a key G protein-coupled receptor (GPCR) involved in pigmentation and anti-inflammatory responses. While specific quantitative data for Acetyl-ACTH (2-24) is limited in publicly available literature, this guide leverages data from closely related ACTH fragments, such as ACTH (1-17), to provide insights into its expected pharmacological profile. The document details the primary signaling cascade initiated by agonist binding to MC1R, outlines standard experimental protocols for characterizing ligand-receptor interactions, and presents this information in a structured format for researchers in the field of pharmacology and drug development.
Quantitative Data Presentation
Direct binding affinity and functional potency data for Acetyl-ACTH (2-24) at the MC1 receptor are not extensively documented in peer-reviewed literature. However, data from closely related, non-acetylated N-terminal fragments of ACTH provide a reasonable surrogate for estimating its potential interaction. Adrenocorticotropic hormone (ACTH) and its fragments are known agonists at the MC1 receptor.[1] The following table summarizes the binding affinity of ACTH (1-17), a comparable N-terminal fragment, at the human MC1 receptor. It is important to note that N-terminal acetylation can sometimes influence the potency and stability of peptides.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| ACTH (1-17) | Human MC1R | Competitive Radioligand Binding | Ki | 0.21 ± 0.03 |
Note: The Ki value was determined using [125I]Nle4 DPhe7 α-MSH as the radioligand in HEK 293 cells transfected with the human MC1 receptor.[1] This value indicates a high binding affinity. It is plausible that Acetyl-ACTH (2-24) exhibits a similarly high affinity for the MC1 receptor.
MC1 Receptor Signaling Pathway
The Melanocortin-1 Receptor is a canonical Gs protein-coupled receptor.[2][3][4] Upon agonist binding, such as with ACTH fragments, the receptor undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation initiates a downstream signaling cascade that is central to the physiological functions mediated by MC1R.
The key steps in the MC1R signaling pathway are:
-
Agonist Binding: Acetyl-ACTH (2-24) or other agonists bind to the extracellular domain of the MC1R.
-
Gs Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylate Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylate cyclase.
-
cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A, leading to the release and activation of its catalytic subunits.
-
Downstream Phosphorylation: The active PKA catalytic subunits phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulate gene expression related to melanogenesis and anti-inflammatory responses.[2][5]
Experimental Protocols
The characterization of the interaction between a ligand and its receptor typically involves two main types of assays: binding assays to determine affinity and functional assays to measure efficacy and potency.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., Acetyl-ACTH (2-24)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human MC1 receptor (e.g., HEK293-hMC1R).
-
Radioligand: A high-affinity MC1R radioligand, such as [125I]Nle4, D-Phe7-α-MSH.
-
Unlabeled Ligand: Acetyl-ACTH (2-24) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled Acetyl-ACTH (2-24).
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled ligand. Also, include wells for total binding (no unlabeled ligand) and non-specific binding (excess of a potent unlabeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the unlabeled ligand. Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve. The IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the MC1R and produce the second messenger cAMP. It is used to determine the potency (EC50) and efficacy of the agonist.
Materials:
-
Cells: A cell line stably expressing the human MC1 receptor (e.g., CHO-K1 or HEK293).
-
Ligand: Acetyl-ACTH (2-24) at various concentrations.
-
Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assays).
-
Plate Reader: A microplate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the MC1R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of Acetyl-ACTH (2-24) to the wells. Include a positive control (a known MC1R agonist like α-MSH) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of Acetyl-ACTH (2-24) to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined from this curve. Efficacy is determined by the maximal response produced by the ligand compared to a full agonist.
Logical Relationship of Acetyl-ACTH (2-24) Action
The interaction of Acetyl-ACTH (2-24) with the MC1 receptor can be summarized by a logical flow from binding to cellular response. This relationship underscores the cause-and-effect cascade that defines its mechanism of action as an agonist.
References
- 1. ACTH1-17 is a more potent agonist at the human MC1 receptor than alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, biological activity, and methods for studying Acetyl-ACTH (2-24), a significant fragment of the proopiomelanocortin (POMC) peptide.
Core Properties of Acetyl-ACTH (2-24)
Acetyl-ACTH (2-24) is a synthetic peptide fragment corresponding to amino acids 2-24 of the adrenocorticotropic hormone. The N-terminal acetylation distinguishes it from the endogenous fragment. It is recognized for its activity as an agonist at the melanocortin-1 receptor (MC1R).
Physicochemical Data
| Parameter | Value | Reference |
| Molecular Formula | C135H207N39O30S | [1][2] |
| Molecular Weight | 2888.44 g/mol | [1][2][3] |
| Appearance | Off-white Powder | [1] |
| Storage Conditions | -20°C | [1][2] |
Biological Activity and Signaling Pathway
Acetyl-ACTH (2-24) functions as an agonist at the melanocortin-1 receptor (MC1R). The binding of Acetyl-ACTH (2-24) to MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is crucial in various physiological processes, including pigmentation and inflammation.
Upon binding, the receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (camp). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.
Figure 1: Proposed signaling pathway of Acetyl-ACTH (2-24) via the MC1R.
Experimental Protocols
The following provides a detailed methodology for a key experiment to characterize the bioactivity of Acetyl-ACTH (2-24).
In Vitro Corticosterone (B1669441) Release Assay in Isolated Adrenal Cells
This protocol is designed to assess the steroidogenic activity of Acetyl-ACTH (2-24) by measuring corticosterone production in isolated rat adrenal cells.
1. Materials and Reagents:
-
Acetyl-ACTH (2-24)
-
Collagenase type II
-
Krebs-Ringer bicarbonate buffer with glucose (KRBG)
-
Bovine Serum Albumin (BSA)
-
96-well cell culture plates
-
Corticosterone ELISA kit
-
Rat adrenal glands
2. Experimental Workflow:
References
Relevance of Acetyl-ACTH (2-24) Variants: A Technical Guide for Researchers
An In-depth Examination of Human, Bovine, and Rat Variants for Scientific and Drug Development Professionals
This technical guide provides a comprehensive overview of the relevance of human, bovine, and rat variants of Acetyl-ACTH (2-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the peptide's structure, biological activity, and the methodologies for its study.
Core Concepts: Acetyl-ACTH (2-24)
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone crucial for regulating cortisol and androgen production. The N-terminal region of ACTH is highly conserved across species and is responsible for its biological activity. Acetyl-ACTH (2-24) is a synthetic fragment of ACTH, acetylated at the N-terminus of the second amino acid. This modification can influence the peptide's stability and activity. The fragment from amino acids 1 to 24 is considered to possess the full biological activity of the native ACTH(1-39).
Amino Acid Sequence Comparison
A critical aspect for researchers is the conservation of peptide sequences across different species, as it dictates the potential for cross-species studies. The amino acid sequence of the ACTH(1-24) fragment is identical in humans, bovines, and rats. This conservation strongly suggests that the Acetyl-ACTH (2-24) fragment is also structurally identical across these three species.
Table 1: Amino Acid Sequence of ACTH(1-24) in Human, Bovine, and Rat
| Species | Amino Acid Sequence (1-24) |
| Human | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P |
| Bovine | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P |
| Rat | S-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P |
Source: Data compiled from publicly available protein sequence databases.
The sequence for Acetyl-ACTH (2-24) would be Ac-Y-S-M-E-H-F-R-W-G-K-P-V-G-K-K-R-R-P-V-K-V-Y-P.
Biological Relevance and Activity
Acetyl-ACTH (2-24), like other ACTH fragments, exerts its biological effects primarily through interaction with the melanocortin receptors (MCRs), a family of five G-protein coupled receptors (GPCRs). While ACTH is the exclusive endogenous ligand for the melanocortin 2 receptor (MC2R), it and its fragments can also bind to other MCRs with varying affinities.
The primary and most well-studied function of ACTH is the stimulation of steroidogenesis in the adrenal cortex via MC2R. However, interactions with other MCRs in various tissues can lead to a range of other physiological effects. Species-specific differences in the expression and function of MCRs and their accessory proteins, such as Melanocortin Receptor Accessory Protein (MRAP), can lead to differential responses to ACTH fragments.
Quantitative Data on Biological Activity
Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of ACTH(1-24) on Human Melanocortin Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Production |
| hMC1R | 0.45 | 0.13 |
| hMC2R | 1.1 | 0.08 |
| hMC3R | 1.8 | 0.34 |
| hMC4R | 0.6 | 0.21 |
| hMC5R | 1.2 | 0.48 |
Note: This data is for the non-acetylated ACTH(1-24) fragment on human receptors and should be considered as an approximation for the activity of Acetyl-ACTH (2-24).
Signaling Pathways
The binding of Acetyl-ACTH (2-24) to melanocortin receptors initiates intracellular signaling cascades. The canonical pathway for MC2R involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the transcription of steroidogenic genes and ultimately the synthesis and release of corticosteroids.
In addition to the cAMP/PKA pathway, evidence suggests that ACTH can also activate other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, which is part of the Mitogen-Activated Protein Kinase (MAPK) cascade. The activation of the ERK pathway can influence cell growth, differentiation, and survival.
Experimental Protocols
Investigating the biological relevance of Acetyl-ACTH (2-24) variants requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Steroidogenesis Assay in H295R Cells
The human H295R adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for corticosteroid synthesis.
Objective: To quantify the production of steroids (e.g., cortisol, corticosterone) in response to Acetyl-ACTH (2-24) stimulation.
Materials:
-
H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Acetyl-ACTH (2-24) (human, bovine, or rat variant)
-
24-well cell culture plates
-
ELISA or LC-MS/MS for steroid quantification
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Starvation: Replace the growth medium with serum-free DMEM/F12 and incubate for 24 hours to synchronize the cells and reduce basal steroid production.
-
Stimulation: Prepare serial dilutions of Acetyl-ACTH (2-24) in serum-free medium. Remove the starvation medium and add the peptide solutions to the wells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Steroid Quantification: Quantify the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Plot the steroid concentration against the log of the Acetyl-ACTH (2-24) concentration to generate a dose-response curve and determine the EC50 value.
Cyclic AMP (cAMP) Assay
This assay measures the intracellular accumulation of cAMP, a key second messenger in the ACTH signaling pathway.
Objective: To determine the ability of Acetyl-ACTH (2-24) to stimulate cAMP production in cells expressing the relevant melanocortin receptor.
Materials:
-
CHO or HEK293 cells stably expressing the melanocortin receptor of interest (human, bovine, or rat)
-
Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Acetyl-ACTH (2-24)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into the appropriate microplate and allow them to grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with the phosphodiesterase inhibitor for 10-30 minutes at 37°C.
-
Stimulation: Add serial dilutions of Acetyl-ACTH (2-24) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection reaction as per the kit protocol.
-
Data Analysis: Measure the signal (e.g., fluorescence or absorbance) and calculate the cAMP concentration. Generate a dose-response curve to determine the EC50.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, indicating the activation of the MAPK signaling pathway.
Objective: To assess the ability of Acetyl-ACTH (2-24) to induce ERK phosphorylation.
Materials:
-
Adrenal cells or receptor-expressing cell lines
-
Serum-free medium
-
Acetyl-ACTH (2-24)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then starve them in serum-free medium for 4-24 hours.
-
Stimulation: Treat the cells with different concentrations of Acetyl-ACTH (2-24) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
Conclusion
Acetyl-ACTH (2-24) is a valuable tool for studying the physiological and pharmacological effects of ACTH. The high degree of sequence conservation across human, bovine, and rat variants facilitates cross-species research and the translation of preclinical findings. While direct comparative quantitative data for the acetylated fragment remains an area for further investigation, the established methodologies for assessing steroidogenesis, cAMP production, and ERK phosphorylation provide a solid framework for characterizing its activity. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively investigate the multifaceted roles of Acetyl-ACTH (2-24) in various biological systems.
A Technical Guide to Acetyl-ACTH (2-24) as a Research Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment derived from the N-terminal region of the endogenous pro-opiomelanocortin (POMC) prohormone.[1][2] As a close analog of adrenocorticotropic hormone (ACTH), it has become a valuable tool in neuroscience research. Its significance lies in its ability to exert direct effects on the central nervous system (CNS), often independent of the adrenal steroidogenesis typically associated with full-length ACTH.[3][4] This allows researchers to dissect the specific neuronal functions of melanocortin pathways, providing insights into neuroprotection, stress responses, and the pathophysiology of neurological disorders.[5][6]
Physicochemical Properties
Acetyl-ACTH (2-24) is a 23-amino acid peptide. Its N-terminus is acetylated, which can influence its stability and receptor interaction profile compared to non-acetylated fragments. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C135H207N39O30S | [] |
| Molecular Weight | 2888.44 g/mol | [] |
| Amino Acid Sequence | Ac-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro | [1][] |
| Appearance | Off-white Powder | [] |
| Solubility | Soluble in Water | [] |
| Storage | Store at -20°C | [] |
Mechanism of Action in the Central Nervous System
The primary mechanism of action for Acetyl-ACTH (2-24) in the brain is its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[8] Unlike full-length ACTH, whose effects are often attributed to the downstream release of glucocorticoids, Acetyl-ACTH (2-24) and similar fragments allow for the study of direct, steroid-independent neuronal modulation.[3][9]
Melanocortin Receptor Interaction
ACTH-derived peptides can bind to multiple MCR subtypes (MC1R, MC3R, MC4R, MC5R) with varying affinities.[8] Acetyl-ACTH (2-24) is known to be an agonist at the MC1 receptor.[1][2] The binding and activation of these receptors on neurons and glial cells initiate intracellular signaling cascades that mediate its diverse neurological effects. Studies have shown that the MC3 and MC4 receptors are particularly important for the central actions of ACTH peptides, including the regulation of neuronal excitability and gene expression.[3][10]
Steroid-Independent Neuronal Effects
Research has firmly established that ACTH fragments can directly influence neuronal function:
-
Modulation of CRH Expression: ACTH can act directly on neurons in the amygdala to potently reduce the expression of corticotropin-releasing hormone (CRH).[3][11] This effect is not blocked by glucocorticoid receptor antagonists but is prevented by MCR blockers, demonstrating a direct, receptor-mediated neural mechanism.[3] This provides a potential explanation for the unique therapeutic effects of ACTH in certain seizure disorders.[3][12]
-
Neuroprotection and Anxiety: Activation of the melanocortin 4 receptor (MC4R) in the CNS is linked to neuroprotective effects and the mitigation of anxiety-like behaviors.[8]
-
Regulation of Neurotransmitters: ACTH can function as a neurotransmitter or neuromodulator, influencing central neurotransmitter metabolism and receptor density.[4]
Intracellular Signaling Pathway
Upon binding to its cognate MCR, Acetyl-ACTH (2-24) triggers a canonical signaling pathway common to many GPCRs. The receptor activation stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate the expression of specific genes.[14][16]
Quantitative Data and Receptor Pharmacology
The pharmacological profile of ACTH fragments is defined by their binding affinity and functional potency at the various melanocortin receptors. The data below for ACTH(1-24), a closely related analog, provides a strong proxy for the activity of Acetyl-ACTH (2-24).
| Receptor | Ligand | Potency (EC50, nM) | Assay Type | Cell Line | Reference |
| hMC2R | ACTH(1-24) | 7.6 - 11.9 | cAMP accumulation | M3 (melanoma) | [17] |
| mMC2R | ACTH(1-24) | 0.0075 | cAMP generation | HeLa | [18] |
| mMC2R | ACTH(1-17) | 0.049 | cAMP generation | HeLa | [18] |
| cMC2R | ACTH(1-24) | 15.7 | cAMP accumulation | M3 (melanoma) | [19] |
| cMC3R | ACTH(1-17) | 0.2 | Radioligand binding | HEK-293 | [19] |
h: human, m: mouse, c: chicken
| Experimental Model | Treatment | Result | Reference |
| Adrenalectomized Rats | ACTH injection (i.p.) | ~2-fold increase in Tyrosine Hydroxylase (TH) and Dopamine β-hydroxylase (DBH) mRNA in Superior Cervical Ganglia (SCG). | [20] |
| Human Adrenal Cells | ACTH (10 nM, 48h) | 12-fold increase in MC2R gene expression. | [21] |
| Neonatal Rat Brain | ACTH (40 IU/kg, 30 days) | 13% reduction in 5-HT2 receptor density (Bmax) in the cortex. | [22] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are two foundational protocols for studying the effects of Acetyl-ACTH (2-24) in neuroscience.
Protocol 1: In Vivo Analysis of Steroid-Independent Gene Expression
This protocol is designed to assess the direct effects of an ACTH fragment on neuronal gene expression in rodents by surgically removing the primary source of corticosteroids.
-
Objective: To quantify changes in target mRNA levels (e.g., CRH, TH) in specific brain regions following systemic administration of Acetyl-ACTH (2-24) in the absence of adrenal feedback.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgery: Animals undergo bilateral adrenalectomy (ADX) or a sham operation under anesthesia. ADX is performed via dorsal incisions to remove both adrenal glands. Sham surgery involves the same procedure without gland removal.[3]
-
Recovery: Allow a 24-hour recovery period post-surgery. Provide saline solution (0.9% NaCl) for drinking water to ADX animals to maintain electrolyte balance.
-
Administration: Administer Acetyl-ACTH (2-24) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A typical dose might range from 80-100 µg/kg.[3]
-
Tissue Collection: At a predetermined time point (e.g., 4 hours post-injection), animals are euthanized.[3] Brains are rapidly dissected to isolate regions of interest (e.g., amygdala, locus coeruleus).
-
Analysis: Extract total RNA from the tissue samples. Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of target genes, normalized to a stable housekeeping gene.
-
Protocol 2: In Vitro Neuronal Cell Culture Assay
This protocol uses cultured neuronal cells to directly measure the effect of Acetyl-ACTH (2-24) on intracellular signaling pathways, such as cAMP production.
-
Objective: To determine the dose-response relationship of Acetyl-ACTH (2-24) on cAMP accumulation in a neuronal or endocrine cell line expressing relevant melanocortin receptors.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or M3 cells stably transfected with the desired melanocortin receptor) in appropriate media until confluent.[17][18]
-
Pre-incubation: Wash cells and pre-incubate them in serum-free media containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX) for 15-30 minutes to prevent cAMP degradation.[17]
-
Peptide Treatment: Add varying concentrations of Acetyl-ACTH (2-24) (e.g., from 1 pM to 10 µM) to the cells.[17] Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the media and lysing the cells with a suitable lysis buffer (e.g., containing a mild detergent).
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit, such as an Enzyme Immunoassay (EIA) or a competitive binding assay.
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of peptide that elicits a half-maximal response.
-
Applications in Neuroscience Research
Acetyl-ACTH (2-24) is a versatile tool for investigating a range of neurological processes and diseases:
-
Neurodegenerative and Neuroprotective Studies: ACTH-related peptides have demonstrated neurotrophic and neuroprotective properties in various models of neuronal injury and disease.[5][6] They can be used to explore mechanisms of nerve repair and neuronal survival.[5]
-
Stress and HPA Axis: By isolating the central effects of melanocortin activation, this peptide helps researchers understand how the brain responds to stress independently of peripheral cortisol levels.[]
-
Epilepsy and Seizure Disorders: Given the known efficacy of ACTH in treating infantile spasms, fragments like Acetyl-ACTH (2-24) are used to investigate the underlying steroid-independent anticonvulsant mechanisms.[3][12]
-
Behavioral Neuroscience: The peptide can be used to study the role of specific melanocortin receptors (like MC4R) in behaviors such as anxiety, learning, and memory.[8][23]
Conclusion
Acetyl-ACTH (2-24) provides a specialized tool for neuroscience researchers, enabling the precise investigation of central melanocortin signaling pathways. Its ability to act independently of the adrenal glands is critical for differentiating the direct neural actions of ACTH from the well-documented effects of corticosteroids. By using this peptide in controlled experimental settings, scientists can further elucidate the complex roles of melanocortins in neuronal health and disease, paving the way for the development of novel therapeutics targeting these specific pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Corticotropin (ACTH) Acts Directly on Amygdala Neurons to Down-Regulate Corticotropin-Releasing Hormone Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the molecular mechanism of adrenocorticotrophic hormone in the CNS: neurotransmitters and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTH-related peptides: receptors and signal transduction systems involved in their neurotrophic and neuroprotective actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Nongenomic Actions of Adrenal Steroids in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Corticotropin (ACTH) acts directly on amygdala neurons to down-regulate corticotropin-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corticotropin (ACTH) acts directly on amygdala neurons to down‐regulate corticotropin‐releasing hormone gene expression [escholarship.org]
- 13. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 14. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The cAMP pathway and the control of adrenocortical development and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ACTH Elevates Gene Expression for Catecholamine Biosynthesis in Rat Superior Cervical Ganglia and Locus Coeruleus by an Adrenal Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adrenocorticotrophic hormone is a potent regulator of gene expression in human adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo and in vitro effects of adrenocorticotrophic hormone on serotonin receptors in neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hormone-Brain Interactions [culture-of-peace.info]
Methodological & Application
Experimental Protocol for In Vitro Studies with Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment of the proopiomelanocortin (POMC) protein. As an analog of adrenocorticotropic hormone (ACTH), it is a subject of interest for its potential interactions with melanocortin receptors (MCRs) and its subsequent biological activities. This document provides detailed application notes and protocols for the in vitro investigation of Acetyl-ACTH (2-24), focusing on its effects on intracellular signaling and steroidogenesis. Acetyl-ACTH (2-24) has been identified as an agonist at the melanocortin-1 receptor (MC1R)[1][2][3][4]. The broader family of ACTH peptides are known to primarily exert their effects through the activation of G protein-coupled melanocortin receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[5]. This signaling cascade is a key regulator of steroid hormone production in the adrenal cortex[5][6].
Data Presentation
A comprehensive review of publicly available literature did not yield specific quantitative data (e.g., EC₅₀, Kᵢ) for the binding affinity or potency of Acetyl-ACTH (2-24) at various melanocortin receptors. To facilitate comparative analysis when such data becomes available, the following table provides a template with representative data for other relevant ACTH fragments.
| Peptide | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Acetyl-ACTH (2-24) | MC1R | Agonist Activity | Not Reported | EC₅₀ | Not Reported | [1][2][3][4] |
| Acetyl-ACTH (2-24) | MC2R-MC5R | Binding/Activity | Not Reported | Kᵢ / EC₅₀ | Not Reported | |
| ACTH (1-17) | MC1R | Binding Affinity | Not Reported | Kᵢ | 0.21 nM | [1] |
| ACTH (6-24) | ACTH Receptor | Competitive Inhibition | Not Reported | Kᵢ | 13.4 nM (vs ACTH 1-39) | [1] |
| ACTH (1-24) | MC4R | Agonist Activity | Human MC4R | EC₅₀ | 0.65 nM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially activated by Acetyl-ACTH (2-24) and the general experimental workflows for its in vitro characterization.
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
H295R (Human Adrenocortical Carcinoma): Suitable for steroidogenesis assays as they express the necessary enzymes for cortisol and aldosterone (B195564) production.
-
B16-F10 (Mouse Melanoma): Express high levels of MC1R and are suitable for studying MC1R-specific binding and signaling.
-
HEK293 or CHO cells stably expressing specific melanocortin receptors (MC1R, MC2R, etc.): Ideal for receptor-specific binding and signaling studies.
General Culture Protocol (H295R):
-
Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Use a suitable dissociation reagent like Trypsin-EDTA.
Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline for a competitive binding assay. Specific parameters such as the choice of radioligand and incubation times may need optimization.
-
Materials:
-
Cell membranes prepared from cells expressing the target melanocortin receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH for MC1R, MC3-5R).
-
Unlabeled Acetyl-ACTH (2-24) and a known reference ligand.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 25 µL of varying concentrations of unlabeled Acetyl-ACTH (2-24) or the reference ligand. For non-specific binding control wells, add a high concentration of the reference ligand.
-
Add 25 µL of the radiolabeled ligand at a final concentration close to its Kₔ.
-
Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ value for Acetyl-ACTH (2-24). The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
This protocol outlines a common method for measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell Plating: Seed cells (e.g., H295R or receptor-transfected HEK293) in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of Acetyl-ACTH (2-24) or a positive control (e.g., Forskolin) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP ELISA as per the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the Acetyl-ACTH (2-24) concentration to determine the EC₅₀ value.
Steroidogenesis Assay (Cortisol Release)
This protocol is based on the OECD 456 guideline for the H295R steroidogenesis assay[1][2].
-
Cell Plating: Seed H295R cells in a 24-well or 48-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of Acetyl-ACTH (2-24). Include a negative control (vehicle) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Cell Viability: Assess cell viability in the corresponding wells using an appropriate method (e.g., MTT assay) to ensure that the observed effects on steroid production are not due to cytotoxicity.
-
Data Analysis: Normalize the cortisol concentrations to cell viability and plot against the log of the Acetyl-ACTH (2-24) concentration to determine the dose-response relationship.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of the phosphorylation status of key signaling proteins like CREB and ERK1/2.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H295R) to 80-90% confluency in 6-well plates. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with Acetyl-ACTH (2-24) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-CREB, anti-phospho-ERK1/2) and total proteins (anti-CREB, anti-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Acetyl-ACTH (2-24) in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment of pro-opiomelanocortin (POMC). Like other ACTH-related peptides, it is an agonist at melanocortin receptors, including the MC-1 receptor.[1][2] The administration of various ACTH fragments in rats has been shown to elicit a range of physiological and behavioral responses, including effects on the hypothalamic-pituitary-adrenal (HPA) axis, locomotor activity, and steroidogenesis.[] These protocols outline common methods for the in vivo administration of ACTH analogues to rats, which can be adapted for studies involving Acetyl-ACTH (2-24).
Data Presentation: Administration of ACTH Analogues in Rats
The following table summarizes quantitative data from studies using various ACTH fragments in rats. This information is intended for reference and to provide a potential starting point for designing experiments with Acetyl-ACTH (2-24).
| ACTH Analogue | Animal Model | Administration Route | Dosage | Vehicle | Duration | Key Findings |
| ACTH (1-39) | Sprague-Dawley rats | Subcutaneous (s.c.) | 100 µ g/day | 0.1 ml Saline | 2 weeks | Increased immobility in forced swim test, decreased interaction in open field test. |
| ACTH (1-24) | Rats | Intracerebroventricular (i.c.v.) infusion | 0.5 µg/h | Artificial Cerebrospinal Fluid (aCSF) | 7 days | Development of tolerance to ACTH-induced behavioral syndrome (grooming, stretching, yawning). |
| ACTH (1-39) | Rats | Subcutaneous (s.c.) | 13 IU/kg | Saline | Once daily for 6 days | Elevated gene expression for catecholamine biosynthesis.[1] |
| ACTH (1-24) | Female Long-Evans rats | Intravenous (i.v.) | 5.0 µ g/100g body weight | Saline with 0.5% BSA | Single injection | Increased plasma corticosterone (B1669441) and adrenal cAMP levels. |
| ACTH | Suckling rats | Not specified | Not specified | Not specified | Not specified | Increased locomotor activity.[] |
| ACTH | Male rats | Intravenous (i.v.) | 40-160 µg/kg | Not specified | Single injection | Restored blood pressure in hemorrhagic shock.[4] |
Experimental Protocols
Protocol for Subcutaneous (s.c.) Injection
This protocol is adapted from studies using other ACTH fragments for systemic administration.
3.1.1. Materials
-
Acetyl-ACTH (2-24) peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or other appropriate syringes for s.c. injection)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
3.1.2. Procedure
-
Peptide Reconstitution:
-
Allow the lyophilized Acetyl-ACTH (2-24) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile saline to a desired stock concentration. For example, to prepare a 1 mg/ml stock solution, add 1 ml of sterile saline to 1 mg of peptide.
-
Gently vortex to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
The reconstituted peptide solution should be stored at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
-
Dose Calculation and Preparation:
-
Weigh the rat to determine the exact volume of the peptide solution to be injected.
-
Based on your pilot study, determine the target dose in µg/kg or a fixed dose per animal.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, if the desired dose is 100 µg for a 250g rat and the final injection volume is 0.1 ml, the concentration of the injection solution should be 1 mg/ml.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or along the flank to form a tent.
-
Insert the needle of the syringe into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the Acetyl-ACTH (2-24) solution.
-
Withdraw the needle and gently massage the injection site.
-
Return the rat to its home cage and monitor for any adverse reactions.
-
Protocol for Intravenous (i.v.) Injection
This method allows for rapid systemic delivery and is suitable for acute studies. It requires more technical skill than subcutaneous injection.
3.2.1. Materials
-
Reconstituted Acetyl-ACTH (2-24) solution (as prepared in 3.1.2)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Appropriate syringes and needles for i.v. injection (e.g., 27-30 gauge)
-
A method for gentle warming of the tail (e.g., a heat lamp or warm water) to dilate the lateral tail veins.
-
A restraining device for rats.
-
Animal scale
-
Appropriate PPE
3.2.2. Procedure
-
Preparation:
-
Prepare the Acetyl-ACTH (2-24) solution for injection as described in section 3.1.2.
-
Place the rat in a restraining device, allowing access to the tail.
-
Gently warm the tail to make the lateral tail veins more visible and accessible.
-
-
Administration:
-
Identify one of the lateral tail veins.
-
Swab the injection site with an alcohol wipe.
-
With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small amount of blood entering the hub of the needle.
-
Slowly inject the calculated volume of the Acetyl-ACTH (2-24) solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the rat to its home cage and monitor its condition.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for in vivo administration of Acetyl-ACTH (2-24) in rats.
ACTH Signaling Pathway
Caption: Simplified ACTH signaling pathway via the MC2R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Adrenocorticotropic hormone (ACTH) and centrally-acting cholinomimetic drugs improve survival of rats with severe hemorrhagic shock through distinct central cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
reconstitution of lyophilized Acetyl-ACTH (2-24) for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment of the pro-opiomelanocortin (POMC) protein. As an analog of adrenocorticotropic hormone (ACTH), it is utilized in endocrinology research to investigate adrenal function and the regulation of stress response systems. Specifically, Acetyl-ACTH (2-24) acts as an agonist at the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor (GPCR) primarily expressed in melanocytes. Activation of MC1R initiates a signaling cascade that plays a crucial role in melanogenesis (the production of melanin) and exhibits anti-inflammatory effects. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized Acetyl-ACTH (2-24).
Principle of the Method
Upon binding to MC1R, Acetyl-ACTH (2-24) induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (camp). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF), which is a key regulator of enzymes like tyrosinase.
Product Handling and Storage
Proper handling and storage of lyophilized Acetyl-ACTH (2-24) are critical to maintain its biological activity and ensure experimental reproducibility.
1. Reconstitution:
Lyophilized Acetyl-ACTH (2-24) is soluble in sterile, distilled water.[1] To reconstitute, allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Aseptically add the appropriate volume of sterile water to achieve the desired stock solution concentration. Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking.
2. Storage:
-
Lyophilized Peptide: Store at -20°C for long-term storage.[2]
-
Reconstituted Peptide: Aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. For short-term storage (up to one week), the solution can be kept at 2-8°C. The N-terminal acetylation of the peptide enhances its stability against enzymatic degradation.[3][4]
Data Presentation
The following table summarizes key quantitative data for the handling and storage of Acetyl-ACTH (2-24).
| Parameter | Recommendation | Citation(s) |
| Reconstitution Solvent | Sterile, distilled water | [1] |
| Storage (Lyophilized) | -20°C | [2] |
| Storage (Reconstituted) | -20°C (long-term), 2-8°C (short-term, up to 1 week) | |
| Stability | N-terminal acetylation increases proteolytic stability | [3][4] |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation and cAMP Measurement
This protocol describes the stimulation of cultured cells expressing MC1R with Acetyl-ACTH (2-24) and the subsequent measurement of intracellular cAMP levels.
Materials:
-
Lyophilized Acetyl-ACTH (2-24)
-
Sterile, distilled water
-
Appropriate cell line expressing MC1R (e.g., B16 melanoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader compatible with the chosen cAMP assay
Procedure:
-
Cell Culture: Culture the MC1R-expressing cells in appropriate medium until they reach the desired confluency for the assay.
-
Peptide Preparation: Reconstitute the lyophilized Acetyl-ACTH (2-24) in sterile water to create a stock solution (e.g., 1 mM). Further dilute the stock solution in cell culture medium to prepare a range of working concentrations.
-
Cell Stimulation: a. Seed the cells in a multi-well plate at a suitable density. b. After cell adherence, replace the culture medium with fresh medium containing the different concentrations of Acetyl-ACTH (2-24). Include a vehicle control (medium without the peptide). c. Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: a. Following incubation, lyse the cells according to the protocol of the chosen cAMP assay kit. b. Perform the cAMP assay as per the manufacturer's instructions. c. Measure the signal using a compatible plate reader.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the concentration of Acetyl-ACTH (2-24) to determine the dose-response relationship.
Protocol 2: Melanogenesis Assay in B16 Melanoma Cells
This protocol outlines a method to assess the effect of Acetyl-ACTH (2-24) on melanin (B1238610) production in B16 melanoma cells.[5][6][7]
Materials:
-
Lyophilized Acetyl-ACTH (2-24)
-
Sterile, distilled water
-
B16 melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements
-
NaOH solution (e.g., 1N)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Culture: Seed B16 melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment: a. Prepare working solutions of Acetyl-ACTH (2-24) in cell culture medium at various concentrations. b. Replace the existing medium with the medium containing the peptide or a vehicle control. c. Incubate the cells for a specified period (e.g., 48-72 hours) to allow for melanin production.[5]
-
Melanin Content Measurement: a. After incubation, wash the cells with PBS. b. Lyse the cells and dissolve the melanin by adding NaOH solution and incubating at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[7] c. Measure the absorbance of the resulting solution at a wavelength of 405-475 nm using a spectrophotometer.[7]
-
Data Analysis: The absorbance reading is directly proportional to the melanin content. Normalize the melanin content to the cell number or total protein content if necessary.
Visualizations
Caption: MC1R Signaling Pathway.
Caption: Workflow for cAMP Assay.
Caption: Workflow for Melanogenesis Assay.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol [mdpi.com]
Application Notes and Protocols for Acetyl-ACTH (2-24) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). As a fragment of pro-opiomelanocortin (POMC), it is an agonist at melanocortin receptors, particularly the MC-1 receptor.[[“]][2] This peptide is a valuable tool in endocrinology research for investigating adrenal function and the regulation of stress response systems.[[“]] Proper handling and storage of Acetyl-ACTH (2-24) solutions are critical to ensure its stability and biological activity in experimental settings. These application notes provide detailed recommendations for the storage, handling, and use of Acetyl-ACTH (2-24) solutions.
Recommended Storage Conditions for Acetyl-ACTH (2-24) Solutions
Data Presentation: Recommended Storage Conditions
| Storage Condition | Recommended Temperature | Recommended Solvent/Buffer | Estimated Stability | Key Considerations |
| Lyophilized Powder | -20°C or colder | N/A | Years | Store in a desiccator to prevent moisture absorption. |
| Stock Solutions (Concentrated) | -80°C | Sterile, distilled water or a slightly acidic to neutral buffer (pH 5-7), e.g., 10 mM Acetate or Phosphate buffer. | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Sterile, distilled water or a slightly acidic to neutral buffer (pH 5-7). | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Working Solutions (Diluted) | 4°C | Cell culture medium or desired experimental buffer. | 2-7 days | Prepare fresh before use if possible. Avoid long-term storage at 4°C. |
| Room Temperature | Cell culture medium or desired experimental buffer. | A few hours | Use immediately after preparation for optimal results. |
Note: The stability of peptides in solution can be influenced by the presence of proteases. For experiments involving biological samples, the addition of a protease inhibitor cocktail is recommended.
Experimental Protocols
Protocol 1: Preparation of Acetyl-ACTH (2-24) Stock Solution
This protocol describes the preparation of a concentrated stock solution from lyophilized Acetyl-ACTH (2-24) powder.
Materials:
-
Lyophilized Acetyl-ACTH (2-24)
-
Sterile, distilled water or sterile buffer (e.g., 10 mM Sodium Acetate, pH 5.5)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized Acetyl-ACTH (2-24) to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.
-
Once fully dissolved, aliquot the stock solution into sterile polypropylene microcentrifuge tubes. The volume of the aliquots should be suitable for single-use to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Stimulation of Cultured Adrenal Cells with Acetyl-ACTH (2-24)
This protocol provides a general procedure for stimulating cultured adrenal cells (e.g., Y-1 mouse adrenal tumor cells) to assess steroidogenic response.
Materials:
-
Cultured adrenal cells in appropriate cell culture plates
-
Complete cell culture medium
-
Acetyl-ACTH (2-24) stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Assay kit for measuring cortisol or corticosterone (B1669441) production (e.g., ELISA)
Procedure:
-
Culture adrenal cells to the desired confluency in multi-well plates according to standard cell culture protocols.
-
On the day of the experiment, prepare the working solutions of Acetyl-ACTH (2-24) by diluting the stock solution in a serum-free or low-serum cell culture medium to the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Aspirate the old medium from the cell culture wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of Acetyl-ACTH (2-24) to the respective wells. Include a vehicle control (medium without the peptide).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired stimulation period (e.g., 2, 4, 6, or 24 hours).
-
After the incubation period, collect the cell culture supernatant for the analysis of steroid production.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Measure the concentration of cortisol or corticosterone in the supernatant using a suitable assay kit, following the manufacturer's instructions.
-
The cell lysate can be used for further analysis, such as protein quantification or gene expression studies.
Mandatory Visualizations
Signaling Pathway of Acetyl-ACTH (2-24)
Acetyl-ACTH (2-24) acts as an agonist at melanocortin receptors (MCRs). The primary signaling pathway initiated by ACTH at the MC2R in adrenal cells involves the activation of the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which ultimately leads to the transcription of genes involved in steroidogenesis.
References
Application Notes and Protocols: Solubility of Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (2-24) is a synthetic fragment of the adrenocorticotropic hormone (ACTH), a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis. This acetylated 23-amino acid peptide is utilized in research to investigate adrenal function, steroidogenesis, and the intricate signaling pathways governed by the melanocortin 2 receptor (MC2R). Accurate and reproducible experimental outcomes are critically dependent on the proper solubilization of this peptide. This document provides detailed application notes on the solubility of Acetyl-ACTH (2-24) in common laboratory solvents and protocols for its dissolution and the determination of its solubility.
Physicochemical Properties of Acetyl-ACTH (2-24)
| Property | Value |
| Molecular Formula | C₁₃₅H₂₀₇N₃₉O₃₀S |
| Molecular Weight | 2888.44 g/mol |
| Appearance | White to off-white lyophilized powder |
| Isoelectric Point (pI) | Basic (theoretical) |
Solubility of Acetyl-ACTH (2-24)
The solubility of peptides is highly dependent on their amino acid sequence, post-translational modifications, and the physicochemical properties of the solvent. Acetyl-ACTH (2-24) is a relatively large and complex peptide. While specific quantitative solubility data is not extensively published, the following table provides a summary of expected solubility based on general peptide chemistry principles and empirical data for similar peptides. It is strongly recommended to perform a solubility test with a small amount of the peptide before dissolving the entire stock.
| Solvent | Concentration | Observations |
| Sterile, Deionized Water | Expected to be sparingly soluble. | As a peptide with a net positive charge, initial attempts should be made in water. Sonication may enhance dissolution. |
| 0.1% Acetic Acid in Water | Expected to have good solubility. | The acidic pH will protonate acidic residues, increasing the overall positive charge and enhancing solubility in aqueous solutions. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Expected to have high solubility. | DMSO is a strong organic solvent capable of dissolving most peptides. Useful for preparing concentrated stock solutions. |
| Ethanol/Methanol | Expected to have limited to moderate solubility. | These solvents are less polar than water and may be suitable for certain applications, but are not the primary choice for initial dissolution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Expected to be sparingly soluble to insoluble. | The peptide may be prone to aggregation at neutral pH, which is close to the isoelectric point of some amino acid side chains. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Acetyl-ACTH (2-24)
This protocol follows a stepwise approach to identify a suitable solvent.
Materials:
-
Acetyl-ACTH (2-24) lyophilized powder
-
Sterile, deionized water
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Attempt with Water:
-
To a pre-weighed aliquot of Acetyl-ACTH (2-24) (e.g., 1 mg), add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.
-
Vortex the tube gently for 30 seconds.
-
If the peptide does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution for any particulate matter. If it is clear, the peptide is soluble at this concentration.
-
-
Acidic Solution for Enhanced Aqueous Solubility:
-
If the peptide is not soluble in water, add 0.1% acetic acid in water to a fresh aliquot.
-
Vortex and sonicate as described in step 1. The acidic environment should increase the solubility of this basic peptide.
-
-
Using an Organic Solvent for Concentrated Stocks:
-
For applications requiring a high concentration stock solution, DMSO is recommended.
-
Add a minimal volume of DMSO (e.g., 50 µL) to a pre-weighed aliquot of the peptide.
-
Vortex until the peptide is completely dissolved.
-
For aqueous-based assays, this stock solution can then be serially diluted in the appropriate aqueous buffer. Note: Ensure the final concentration of DMSO in the assay is not detrimental to the biological system (typically <0.5%).
-
Protocol 2: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of Acetyl-ACTH (2-24) in a given solvent.
Materials:
-
Acetyl-ACTH (2-24) lyophilized powder
-
Selected solvents (e.g., water, 0.1% acetic acid, DMSO)
-
Microbalance
-
A series of sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a precise amount of Acetyl-ACTH (2-24) (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL).
-
Vortex the tube for 2 minutes. If the peptide dissolves completely, it is soluble at ≥50 mg/mL.
-
If the peptide is not fully dissolved, add another measured volume of solvent (e.g., 100 µL) to decrease the concentration.
-
Repeat the process of adding solvent and vortexing until the peptide is completely dissolved.
-
The approximate solubility is the concentration at which the peptide fully dissolves.
-
To confirm, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes. If no pellet is visible, the peptide is considered fully dissolved.
Signaling Pathway and Experimental Workflow
ACTH Signaling Pathway
Adrenocorticotropic hormone (ACTH) and its analogs, like Acetyl-ACTH (2-24), exert their effects by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1][2] This interaction, facilitated by the MC2R accessory protein (MRAP), initiates a downstream signaling cascade.[3] The binding of ACTH to MC2R activates the Gs alpha subunit of the associated G-protein.[4] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of cortisol from the adrenal cortex.[1][5]
Caption: ACTH receptor signaling cascade.
Experimental Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of Acetyl-ACTH (2-24). This systematic approach ensures that the most appropriate solvent is identified with minimal waste of the peptide.
Caption: Workflow for peptide solubility testing.
References
Measuring cAMP Levels in Response to Acetyl-ACTH (2-24): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1] This interaction activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP, a ubiquitous second messenger, then initiates a signaling cascade that results in the synthesis and secretion of glucocorticoids from the adrenal cortex.[2][3]
Acetyl-ACTH (2-24) is a synthetic fragment of the full-length ACTH peptide.[][5] Understanding the bioactivity of such fragments is crucial for the development of novel therapeutics targeting the HPA axis and for dissecting the structure-function relationships of the ACTH-MC2R interaction. This document provides detailed application notes and protocols for measuring cAMP levels in response to Acetyl-ACTH (2-24) and similar ACTH analogues.
Signaling Pathway
The binding of ACTH or its analogues to the MC2R initiates a well-defined signaling cascade. The key steps are outlined in the diagram below.
Caption: ACTH receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for ACTH-induced cAMP production in various cell systems. While specific data for Acetyl-ACTH (2-24) is limited in publicly available literature, the data for the closely related and widely studied fragment ACTH (1-24) provides a valuable reference for expected potency.
| Ligand | Cell Type | Assay Type | EC50 (M) | Reference |
| ACTH (1-24) | Human Adrenocortical Cells | cAMP Production | ~1.5 x 10-10 | [6] |
| Human ACTH (1-24) | CHO cells expressing elephant shark MC2R | cAMP Reporter Gene Assay | 6.3 x 10-10 | [7] |
| ACTH | Bovine Adrenal Cells | cAMP Production | ~1 x 10-11 (for receptor upregulation) | [8] |
| ACTH | M3 cells transfected with human MC2R | cAMP Production | 7.6 - 11.9 x 10-9 |
Experimental Protocols
Measuring cAMP accumulation in response to Acetyl-ACTH (2-24) can be achieved using various commercially available assay kits. These assays are typically based on competitive immunoassay principles, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. Below are generalized protocols that can be adapted for specific kit instructions.
Experimental Workflow
Caption: General workflow for measuring cAMP.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is a general guideline and should be optimized based on the specific HTRF cAMP assay kit being used.
Materials:
-
CHO-K1 cells stably expressing human MC2R
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
White, low-volume 384-well plates
-
Acetyl-ACTH (2-24) peptide
-
HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture CHO-K1/hMC2R cells to 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX) to the desired cell density (typically 2,000-10,000 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Ligand Stimulation:
-
Prepare a serial dilution of Acetyl-ACTH (2-24) in stimulation buffer.
-
Add 5 µL of the Acetyl-ACTH (2-24) dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the Acetyl-ACTH (2-24) concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: AlphaScreen cAMP Assay
This protocol provides a general framework for using an AlphaScreen-based cAMP assay. Refer to the specific kit manual for detailed instructions.
Materials:
-
CHO-K1 cells stably expressing human MC2R
-
Cell culture medium
-
White, opaque 384-well plates (e.g., OptiPlate™-384)
-
Acetyl-ACTH (2-24) peptide
-
AlphaScreen cAMP Assay Kit (containing Acceptor beads, Donor beads, and lysis buffer)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
AlphaScreen-capable microplate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as described in the HTRF protocol.
-
Resuspend cells in stimulation buffer containing a PDE inhibitor to the desired concentration.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of Acetyl-ACTH (2-24) in stimulation buffer.
-
Add 2.5 µL of the ligand dilutions or vehicle control to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Prepare the AlphaScreen reagents in subdued light.
-
Add 2.5 µL of Acceptor bead mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 15 µL of Donor bead mix to each well.
-
Seal the plate and incubate for 3-4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Determine the amount of cAMP produced in each sample well by comparing the AlphaScreen signal to the standard curve.
-
Plot the results as a dose-response curve to determine the EC50 of Acetyl-ACTH (2-24).
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in quantifying the cAMP response to Acetyl-ACTH (2-24). By employing these methods, scientists can effectively characterize the bioactivity of this and other ACTH analogues, contributing to a deeper understanding of melanocortin receptor pharmacology and facilitating the development of novel therapeutics. Careful optimization of cell number, incubation times, and reagent concentrations will be necessary to achieve robust and reproducible results.
References
- 1. ACTH receptor - Wikipedia [en.wikipedia.org]
- 2. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Characteristics of the response of human adrenocortical cells to ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an MRAP-Independent Melanocortin-2 Receptor: Functional Expression of the Cartilaginous Fish, Callorhinchus milii, Melanocortin-2 Receptor in CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Intravenous Injection of Acetyl-ACTH (2-24) in Rodents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following protocols and data are provided as a general guideline for the intravenous (IV) administration of Acetyl-ACTH (2-24) in rodents. Direct experimental data and established protocols for the intravenous injection of Acetyl-ACTH (2-24) are limited in publicly available scientific literature. The information presented here is extrapolated from studies involving similar adrenocorticotropic hormone (ACTH) fragments, primarily ACTH (1-24), and standard rodent IV injection techniques. Researchers are strongly advised to conduct pilot studies, including dose-response evaluations, to determine the optimal dosage and protocol for their specific experimental context.
Introduction
Acetyl-ACTH (2-24) is a synthetic fragment of the proopiomelanocortin (POMC) peptide. Like other ACTH fragments, it is an agonist at melanocortin receptors, though its specific binding affinities and physiological effects may differ from the full-length hormone or other fragments. Intravenous administration allows for rapid systemic distribution and circumvents potential degradation in the gastrointestinal tract or first-pass metabolism in the liver, making it a valuable route for pharmacological studies.
These application notes provide a detailed protocol for the preparation and intravenous administration of Acetyl-ACTH (2-24) to rodents, along with a summary of reported quantitative data for the closely related compound, ACTH (1-24), to serve as a reference. A diagram of the canonical ACTH signaling pathway is also included.
Quantitative Data Summary (Reference Data for ACTH (1-24))
Due to the lack of specific quantitative data for intravenous Acetyl-ACTH (2-24) in the reviewed literature, the following tables summarize findings for the more extensively studied fragment, ACTH (1-24), in rats. This information may serve as a starting point for estimating potential dosages and observing physiological responses.
Table 1: Intravenous ACTH (1-24) Dosage and Effects in Rats
| Parameter | Dosage | Animal Model | Observed Effects | Reference |
| Dosage | 160 µg/kg | Anesthetized rats with hemorrhagic shock | Sustained recovery of cardiovascular and respiratory functions; prolonged survival time. | [1] |
| Dosage | 24 µg/kg | Rats with hypovolemic shock | Improved arterial and pulse pressure; increased survival rate. | |
| Infusion Rate | 2.08 µ g/sec | Chronically cannulated rats (self-administration) | Reinforcing effects, leading to sustained daily self-injections. | [2] |
| Dosage | 5.0 µ g/100g b.w. | Dexamethasone pre-treated female rats | Significant increases in plasma corticosterone (B1669441) and adrenal cAMP levels. | [3] |
Table 2: Physiological Responses to Intravenous ACTH (1-24) in Rats
| Measured Parameter | Baseline Value | Post-Injection Value (Time Point) | Animal Model | Reference |
| Plasma Corticosterone | Low (not specified) | Significantly increased (45 min) | Dexamethasone pre-treated female rats | [3] |
| Adrenal cAMP | Low (not specified) | Significantly increased (45 min) | Dexamethasone pre-treated female rats | [3] |
| Mean Arterial Pressure | 18-25 mm Hg | Almost complete recovery | Anesthetized rats with hemorrhagic shock | [1] |
| Survival Time | < 0.05 h (saline control) | 44 +/- 18 h | Anesthetized rats with hemorrhagic shock | [1] |
Experimental Protocols
This section outlines a generalized protocol for the intravenous injection of Acetyl-ACTH (2-24) in rodents. It is imperative to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.
Materials
-
Acetyl-ACTH (2-24) peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
Rodent restrainer (for mice or rats)
-
Heating pad or heat lamp
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze pads
-
Insulin syringes (e.g., 28-30 gauge) or other appropriate syringes and needles
-
Vortex mixer
-
Sterile microcentrifuge tubes
Preparation of Acetyl-ACTH (2-24) Solution
-
Reconstitution: Allow the lyophilized Acetyl-ACTH (2-24) peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in a sterile, pyrogen-free vehicle such as 0.9% saline. The concentration of the stock solution should be determined based on the desired final injection volume and dosage.
-
Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. If solubility issues arise, consult the manufacturer's instructions. Sonication may be used cautiously if necessary.
-
Dilution: Prepare the final injection solution by diluting the stock solution with the sterile vehicle to the desired concentration. The final concentration should be calculated based on the average weight of the animals and the target dose in mg/kg or µg/kg.
-
Storage: Store the stock solution and any unused injection solution as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Intravenous Injection Procedure (Tail Vein)
This protocol describes the common tail vein injection method for both mice and rats.
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
To facilitate vasodilation of the tail veins, warm the animal's tail using a heating pad set to a low temperature or a heat lamp positioned at a safe distance for a few minutes. Alternatively, the tail can be immersed in warm water (approximately 40°C) for 30-60 seconds.
-
Place the animal in an appropriate restrainer, ensuring it is secure but not overly constricted, with the tail accessible.
-
-
Injection Site Preparation:
-
Gently clean the tail with a 70% ethanol-soaked gauze pad. This helps to disinfect the area and improve visualization of the lateral tail veins.
-
-
Injection:
-
Load the syringe with the calculated volume of Acetyl-ACTH (2-24) solution and carefully expel any air bubbles.
-
Position the tail and identify one of the lateral tail veins.
-
With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle (approximately 15-25 degrees).
-
A successful cannulation is often indicated by a small amount of blood entering the hub of the needle (flashback).
-
Slowly and steadily inject the solution. There should be minimal resistance. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the vein.
-
The maximum recommended injection volume for a bolus IV injection is typically 5 ml/kg for mice and 10 ml/kg for rats.
-
-
Post-Injection Care:
-
After the injection is complete, gently withdraw the needle.
-
Apply light pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Visualization of Signaling Pathway and Experimental Workflow
ACTH Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by ACTH binding to the melanocortin 2 receptor (MC2R).
Caption: Canonical ACTH signaling pathway via the MC2R.
Experimental Workflow for Intravenous Injection
The following diagram outlines the general workflow for conducting an intravenous injection study with Acetyl-ACTH (2-24) in rodents.
Caption: General workflow for rodent intravenous injection.
References
Determining the Optimal Concentration of Acetyl-ACTH (2-24) for Cell Lines: Application Notes and Protocols
Introduction
Acetyl-ACTH (2-24) is a synthetic fragment of the full-length Adrenocorticotropic Hormone (ACTH).[1] ACTH and its analogues are known to exert their effects primarily through the melanocortin receptors (MCRs), a family of G protein-coupled receptors.[2][3] Specifically, ACTH binds to the melanocortin 2 receptor (MC2R) in the adrenal cortex, stimulating the production of corticosteroids.[2][3][4] However, ACTH fragments can also interact with other MCR subtypes, potentially leading to a variety of cellular responses in different cell types.[1] Determining the optimal concentration of Acetyl-ACTH (2-24) is a critical first step in any in vitro study to ensure specific and reproducible results. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to establish the optimal working concentration of Acetyl-ACTH (2-24) for their specific cell line and experimental endpoint.
Application Notes
The optimal concentration of a peptide like Acetyl-ACTH (2-24) is not a single value but rather a range that is dependent on several factors:
-
Cell Line: Different cell lines express varying levels of melanocortin receptors. Cell lines with high receptor density may respond to lower concentrations of the peptide, while those with low receptor expression may require higher concentrations.
-
Experimental Endpoint: The desired biological response will dictate the necessary concentration. For example, a concentration sufficient to induce a change in gene expression may differ from that required to elicit a change in cell proliferation or morphology.
-
Incubation Time: The duration of exposure to the peptide can influence the observed effect. Short-term and long-term incubations may necessitate different concentrations to achieve the desired outcome.
-
Peptide Stability: The stability of the peptide in culture media over the course of the experiment should be considered.
It is crucial to perform a dose-response study to determine the optimal concentration for each new cell line and experimental setup. This involves testing a range of concentrations to identify the one that produces the maximal desired effect with minimal off-target or toxic effects.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines the general steps for performing a dose-response experiment to determine the half-maximal effective concentration (EC50) of Acetyl-ACTH (2-24).
Materials:
-
Acetyl-ACTH (2-24) peptide
-
Appropriate cell line and complete culture medium
-
Sterile, tissue culture-treated microplates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring cell viability, cAMP production, or gene expression)
-
Multichannel pipette
-
Plate reader (or other appropriate detection instrument)
Procedure:
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration for your assay.
-
Seed the cells into a 96-well plate at the predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Peptide Preparation and Dilution Series:
-
Prepare a stock solution of Acetyl-ACTH (2-24) in a suitable solvent (e.g., sterile water or PBS).
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested. A common starting point is a wide range from picomolar to micromolar concentrations (e.g., 10^-12 M to 10^-6 M). It is advisable to prepare 8-12 different concentrations for a comprehensive curve.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the different concentrations of Acetyl-ACTH (2-24) to the respective wells. Include a vehicle control (medium with the solvent used for the peptide stock).
-
Incubate the plate for the desired duration of the experiment.
-
-
Assay Performance:
-
After the incubation period, perform the chosen assay to measure the biological response (e.g., cell viability assay, cAMP assay, gene expression analysis).
-
-
Data Analysis:
-
Collect the data and plot the response as a function of the logarithm of the peptide concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value. The EC50 is the concentration of the peptide that produces 50% of the maximum response.
-
Data Presentation:
Summarize the dose-response data in a table.
| Acetyl-ACTH (2-24) Concentration (M) | Response (units) |
| 1.00E-12 | ... |
| 1.00E-11 | ... |
| 1.00E-10 | ... |
| 1.00E-09 | ... |
| 1.00E-08 | ... |
| 1.00E-07 | ... |
| 1.00E-06 | ... |
| Vehicle Control | ... |
Protocol 2: Cell Viability Assay (MTT Assay)
Cell viability assays are essential to determine if the chosen concentrations of Acetyl-ACTH (2-24) are cytotoxic.[5][6][7] The MTT assay is a common colorimetric assay that measures metabolic activity as an indicator of cell viability.[5][6]
Materials:
-
Cells treated with Acetyl-ACTH (2-24) as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
MTT Addition:
-
Following the treatment period with Acetyl-ACTH (2-24), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation:
Present the cell viability data in a clear table.
| Acetyl-ACTH (2-24) Concentration (M) | Absorbance at 570 nm (Mean ± SD) | % Viability |
| 1.00E-12 | ... | ... |
| 1.00E-11 | ... | ... |
| 1.00E-10 | ... | ... |
| 1.00E-09 | ... | ... |
| 1.00E-08 | ... | ... |
| 1.00E-07 | ... | ... |
| 1.00E-06 | ... | ... |
| Vehicle Control | ... | 100% |
Visualization of Signaling Pathways and Workflows
ACTH Signaling Pathway
Adrenocorticotropic hormone (ACTH) and its analogues, like Acetyl-ACTH (2-24), primarily signal through the melanocortin 2 receptor (MC2R), a G protein-coupled receptor.[2][3][4] This initiates a cascade of intracellular events.
Caption: Simplified ACTH signaling pathway via the MC2R.
The binding of ACTH to MC2R activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[2][8] Adenylyl cyclase then converts ATP to cyclic AMP (cAMP).[2] The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[2][9] This leads to the regulation of target gene expression and ultimately, a cellular response.[9]
Experimental Workflow for Determining Optimal Concentration
The following diagram illustrates the logical flow of experiments to determine the optimal concentration of Acetyl-ACTH (2-24).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US9688754B2 - Anti-ACTH antibodies and use thereof - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 8. Cell signaling pathways in the adrenal cortex: Links to stem/progenitor biology and neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ACTH (1-24) in Primary Adrenal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid and androgen synthesis in the adrenal cortex. The synthetic peptide ACTH (1-24), also known as cosyntropin (B549272) or tetracosactide, comprises the first 24 amino acids of the full 39-amino acid ACTH and retains full biological activity. It is widely used in in vitro studies utilizing primary adrenal cell cultures to investigate adrenal physiology, steroidogenesis, and the effects of novel therapeutic compounds on adrenal function.
These application notes provide a comprehensive guide for the use of ACTH (1-24) in primary adrenal cell cultures, including its effects on steroidogenesis, gene expression, and cell proliferation. Detailed protocols for primary adrenal cell isolation and key experimental assays are also presented.
Note on Acetyl-ACTH (2-24): While the query specified Acetyl-ACTH (2-24), a thorough review of the scientific literature reveals a scarcity of specific data on the biological activity of this particular modified fragment in primary adrenal cells. It is often considered an impurity of tetracosactide. In contrast, ACTH (1-24) is extensively characterized and is the standard for in vitro studies of ACTH action. Therefore, these application notes will focus on the use of the well-validated ACTH (1-24) to ensure scientific accuracy and reproducibility.
Data Presentation: Quantitative Effects of ACTH (1-24)
The following tables summarize the quantitative effects of ACTH (1-24) on steroidogenesis and gene expression in primary adrenal cell cultures, as reported in various studies.
Table 1: Effect of ACTH (1-24) on Steroid Hormone Production in Primary Human Adrenal Cells
| Steroid Hormone | Treatment Conditions | Fold Increase (vs. Basal) | Reference |
| Cortisol | 10 nM ACTH (1-24) for 48 hours | 64-fold | [1] |
| Androstenedione | 10 nM ACTH (1-24) for 48 hours | Significant increase | [1] |
| 11β-hydroxyandrostenedione (11OHA) | 10 nM ACTH (1-24) for 48 hours | Significant increase | [1] |
Table 2: Effect of ACTH (1-24) on Steroidogenic Gene Expression in Primary Human Adrenal Cells
| Gene | Treatment Conditions | Fold Increase (vs. Basal) | Reference |
| CYP17A1 | 10 nM ACTH (1-24) for 48 hours | 32-fold | [2][3] |
| MC2R (ACTH Receptor) | 10 nM ACTH (1-24) for 48 hours | 12-fold | [2][3] |
| MRAP | 10 nM ACTH (1-24) for 48 hours | 16-fold | [3] |
| HSD3B2 | 10 nM ACTH (1-24) for 48 hours | 53-fold | [2] |
| StAR | 10 nM ACTH (1-24) for 48 hours | > 4-fold | [2] |
| CYP21A2 | 10 nM ACTH (1-24) for 48 hours | > 4-fold | [2] |
Signaling Pathways and Experimental Workflows
ACTH (1-24) Signaling Pathway in Adrenal Cortical Cells
Experimental Workflow for Studying ACTH (1-24) Effects
References
safety and handling procedures for Acetyl-ACTH (2-24) in the lab
Application Notes and Protocols for Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Acetyl-ACTH (2-24) is a synthetic peptide fragment derived from the N-terminal region of the full-length Adrenocorticotropic Hormone (ACTH). ACTH is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland and is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] The full biological activity of the native ACTH (1-39) peptide is contained within the first 24 amino acids.[3] Acetyl-ACTH (2-24) is utilized in research to investigate adrenal function, steroidogenesis, and the regulation of stress responses.[]
Mechanism of Action
Acetyl-ACTH (2-24) functions as an agonist at the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR) primarily expressed on the surface of adrenocortical cells in the adrenal cortex.[1][2][5] The binding of ACTH to MC2R initiates a signaling cascade that is crucial for the synthesis and secretion of glucocorticoids, such as cortisol.[2][6][7]
The signaling pathway proceeds as follows:
-
Receptor Binding: Acetyl-ACTH (2-24) binds to the MC2R.
-
G-Protein Activation: This binding event activates an associated Gs (stimulatory) protein.[2]
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[1][8]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]
-
Cellular Response: PKA then phosphorylates various downstream targets, including transcription factors and enzymes involved in steroidogenesis. This leads to both rapid and long-term effects, such as stimulating the uptake of cholesterol and upregulating the expression of steroidogenic enzymes to produce cortisol.[1][2]
Key Applications
-
Endocrinology Research: Studying the HPA axis and adrenal gland function.[]
-
Stress Response Studies: Investigating the physiological and cellular responses to stress.
-
Drug Development: Screening for modulators of the MC2R and steroidogenic pathways.
-
In Vitro Assays: Used as a standard agonist in cell-based assays to measure downstream effects like cAMP production or cortisol release in adrenal cell lines.
Safety and Handling Procedures
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards are associated with the unknown toxicological properties of the peptide. It should be treated as a potentially hazardous substance. Inhalation, ingestion, and skin contact should be avoided.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or aerosolized powder.[9][10] |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact. Gloves should be inspected before use and disposed of properly.[10] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[9][10] |
| Respiratory Protection | Not generally required if handled in a fume hood or with care. Use a NIOSH-approved respirator if weighing large quantities or if aerosolization is likely. | Prevents inhalation of the lyophilized powder. |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Conditions | Stability |
| Lyophilized Powder | -20°C or colder[][11][12] | Store in a dry, dark environment.[13] Keep container tightly sealed. | Stable for months to a year.[12][13] |
| In Solution | -20°C or colder | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[11][12][14] Use sterile, pH-appropriate buffers. | Limited shelf life; use within a few days to weeks.[12][14] |
Handling Procedures
-
Lyophilized Peptide: Before opening the vial, allow it to warm to room temperature in a desiccator.[11][12] This prevents condensation of moisture, which can degrade the peptide.[12][13] Weigh the required amount quickly in a clean, designated area, preferably within a chemical fume hood.[11]
-
Spills: In case of a small spill of the lyophilized powder, gently cover it with a damp paper towel to avoid creating dust and wipe the area clean. For liquid spills, absorb with an inert material. Dispose of cleanup materials as chemical waste.
-
Disposal: Dispose of unused peptide solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Protocol for Reconstitution of Lyophilized Acetyl-ACTH (2-24)
-
Preparation: Bring the vial of lyophilized peptide to room temperature in a desiccator.[12]
-
Solvent Selection: The choice of solvent depends on the peptide's sequence and intended use. For many peptides, sterile, distilled water is a suitable starting point.[12] If solubility is an issue, a small amount of dilute acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides) can be added.
-
Calculation: Calculate the volume of solvent needed to achieve the desired stock solution concentration. Remember to account for the net peptide content if provided by the manufacturer, as lyophilized powders contain counter-ions and residual moisture.[11]
-
Example: To make a 1 mM stock solution of a peptide with a molecular weight of 2888.44 g/mol , dissolve 2.89 mg of peptide in 1 mL of solvent.
-
-
Dissolution: Add the calculated volume of the appropriate sterile solvent to the vial. Gently swirl or vortex to dissolve the peptide completely.[15] Sonication can be used briefly if necessary.[11][12]
-
Storage: Aliquot the stock solution into smaller, single-use tubes and store at -20°C or below.[11][14]
Protocol for In Vitro Bioassay: cAMP Production in Y-1 Cells
This protocol outlines a method to determine the bioactivity of Acetyl-ACTH (2-24) by measuring its ability to stimulate cAMP production in the Y-1 mouse adrenal tumor cell line, which endogenously expresses the MC2R.
-
Cell Culture:
-
Culture Y-1 cells in F-10 Ham's medium supplemented with 15% horse serum and 2.5% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the Y-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Serum Starvation:
-
Aspirate the growth medium and replace it with a serum-free medium.
-
Incubate the cells for 2-4 hours to reduce basal cAMP levels.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the Acetyl-ACTH (2-24) stock solution in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the diluted peptide solutions to the wells. Include a negative control (vehicle only) and a positive control (e.g., Forskolin).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the stimulation medium and lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Determine the intracellular cAMP concentration using a competitive ELISA-based cAMP assay kit or a similar detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Acetyl-ACTH (2-24) concentration.
-
Calculate the EC₅₀ value (the concentration of peptide that elicits a 50% maximal response) to quantify the peptide's potency.
-
Visualizations
Caption: ACTH signaling pathway via the MC2R.
Caption: Workflow for handling and preparing Acetyl-ACTH (2-24).
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACTH (1-24), human [anaspec.com]
- 5. Mechanisms of action of ACTH in the management of relapsing forms of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wcu.edu [wcu.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. shrinebio.com [shrinebio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.hres.ca [pdf.hres.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Acetyl-ACTH (2-24) Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their Acetyl-ACTH (2-24) immunoassays. The content is structured in a question-and-answer format to directly address common problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no signal in an Acetyl-ACTH (2-24) immunoassay?
A low or absent signal in your Acetyl-ACTH (2-24) immunoassay can stem from several factors, often related to the unique properties of this small, acetylated peptide. The most frequent culprits include inefficient coating of the peptide to the microplate, suboptimal antibody concentrations, issues with reagent preparation and storage, or procedural errors during the assay.
Q2: How does the small size of Acetyl-ACTH (2-24) affect the immunoassay?
Peptides with a low molecular weight, like Acetyl-ACTH (2-24), often exhibit poor binding to standard polystyrene microplates through passive adsorption.[1][2] This can lead to insufficient antigen on the plate surface, resulting in a weak signal. To overcome this, consider using plates specifically designed for high peptide binding or conjugating the peptide to a larger carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2]
Q3: Can the N-terminal acetylation of the peptide influence the assay outcome?
Yes, the acetylation of the N-terminus can be a critical factor. This modification may alter the peptide's conformation and charge, which can, in turn, affect its binding to both the microplate and the antibodies. Ensure that your primary antibody is specific for the acetylated form of the ACTH (2-24) fragment to guarantee specific and strong binding.
Q4: What is the recommended immunoassay format for a small peptide like Acetyl-ACTH (2-24)?
A competitive ELISA is often the most suitable format for quantifying small molecules like peptides.[3][4][5] In this setup, the Acetyl-ACTH (2-24) in your sample competes with a labeled or plate-bound Acetyl-ACTH (2-24) for a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the peptide in your sample.
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues leading to low signal.
Issue 1: Poor Standard Curve
A poor standard curve is characterized by low optical density (OD) values, incorrect shape, or high variability between replicates.
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Briefly centrifuge the standard vial before reconstitution. Ensure the peptide is fully dissolved by gentle mixing. Prepare fresh serial dilutions for each experiment. |
| Standard Degradation | Store the lyophilized standard at -20°C or lower.[6] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Ensure that the pipette tips are pre-wetted with the diluent. |
| Incorrect Curve Fitting | Utilize a 4- or 5-parameter logistic (4-PL or 5-PL) curve fit, which is generally recommended for immunoassays. |
Issue 2: Weak or No Signal Across the Entire Plate
This issue suggests a systemic problem with one or more of the assay components or steps.
| Possible Cause | Recommended Solution |
| Inefficient Peptide Coating | Use a high-binding ELISA plate. Alternatively, conjugate the Acetyl-ACTH (2-24) to a carrier protein (e.g., BSA, KLH). Optimize the coating buffer pH; a carbonate-bicarbonate buffer at pH 9.6 is a common starting point, but the optimal pH may need to be determined empirically for your specific peptide.[7] |
| Suboptimal Antibody Concentration | Titrate both the primary and secondary antibodies to determine the optimal concentrations. An antibody concentration that is too low will result in a weak signal, while a concentration that is too high can lead to high background. |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate (e.g., HRP) has been stored correctly and has not expired. Prepare fresh conjugate dilutions for each assay. |
| Incorrect Incubation Times or Temperatures | Follow the protocol's recommended incubation times and temperatures. Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can sometimes enhance the signal.[8] |
| Insufficient Washing | Inadequate washing can lead to high background, which can mask a low signal. Ensure thorough washing between steps and complete removal of the wash buffer. |
| Expired or Improperly Prepared Substrate | Use a fresh substrate solution. Allow the substrate to reach room temperature before use. |
Experimental Protocols
Protocol 1: Coating Microplates with Acetyl-ACTH (2-24)
This protocol provides a general guideline for coating a small peptide onto high-binding ELISA plates.
Materials:
-
High-binding 96-well ELISA plates
-
Acetyl-ACTH (2-24) peptide
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Dilute the Acetyl-ACTH (2-24) peptide to the desired coating concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of the high-binding microplate.
-
Incubate the plate overnight at 4°C.
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.
-
The plate is now ready for the addition of samples and antibodies.
Visualizations
Troubleshooting Workflow for Low Signal
Caption: A decision tree for troubleshooting low signal issues.
Competitive ELISA Workflow
Caption: A typical workflow for a competitive ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, rapid and inexpensive technique to bind small peptides to polystyrene surfaces for immunoenzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Rat ACTH ELISA Kit (A1724) [antibodies.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of peptide-coating conditions in solid phase plate assays for detection of anti-peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Acetyl-ACTH (2-24) Experimental Integrity
Welcome to the technical support center for Acetyl-ACTH (2-24). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Acetyl-ACTH (2-24) in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of Acetyl-ACTH (2-24) in my experiments?
A1: The degradation of Acetyl-ACTH (2-24) in experimental setups is primarily due to three factors:
-
Enzymatic Degradation: Proteases present in biological samples (e.g., serum, plasma, cell lysates) can cleave the peptide bonds of Acetyl-ACTH (2-24).
-
Physicochemical Instability: Factors such as suboptimal pH and elevated temperatures can lead to chemical modifications like deamidation and hydrolysis, altering the peptide's structure and function.
-
Adsorption: As a cationic peptide, Acetyl-ACTH (2-24) has a tendency to adsorb to the surfaces of common laboratory plastics and glass, leading to a significant loss of the peptide from your working solution[1][2][3][4].
Q2: How does N-terminal acetylation affect the stability of ACTH (2-24)?
A2: N-terminal acetylation, as in Acetyl-ACTH (2-24), generally enhances the peptide's stability against enzymatic degradation[5][6][7]. The acetyl group can protect the N-terminus from cleavage by aminopeptidases, a common class of proteases. This modification can prolong the half-life of the peptide in biological matrices.
Q3: What are the recommended storage conditions for Acetyl-ACTH (2-24) stock solutions?
A3: For long-term storage, it is recommended to store Acetyl-ACTH (2-24) as a lyophilized powder at -20°C or -80°C[]. Once reconstituted in a suitable buffer, aliquot the stock solution into low-adsorption tubes and store at -80°C to minimize freeze-thaw cycles. For short-term storage of working solutions, 4°C is acceptable for a limited time, but stability at this temperature should be validated for your specific experimental conditions.
Q4: I am observing a lower than expected concentration of Acetyl-ACTH (2-24) in my assay. What could be the cause?
A4: A lower than expected concentration can be due to several factors. Please refer to our troubleshooting guide below. Common causes include degradation by proteases, adsorption to labware, or instability due to pH or temperature. It is crucial to quantify the peptide concentration by a reliable method like HPLC before and during your experiment to pinpoint the cause[9][10].
Troubleshooting Guides
Issue 1: Rapid Loss of Acetyl-ACTH (2-24) Activity in Biological Samples
Possible Cause: Enzymatic degradation by proteases.
Solutions:
-
Add Protease Inhibitors: Supplement your experimental buffers with a broad-spectrum protease inhibitor cocktail. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases[11][12][13]. The optimal concentration should be determined empirically for your specific application.
-
Work at Low Temperatures: Perform all experimental steps on ice or at 4°C to reduce the activity of endogenous proteases[14][15][16].
-
Minimize Incubation Times: Reduce the duration of incubation of Acetyl-ACTH (2-24) with biological samples whenever possible.
Issue 2: Inconsistent or Low Recovery of Acetyl-ACTH (2-24) from Solutions
Possible Cause: Adsorption of the peptide to laboratory plastics or glassware.
Solutions:
-
Use Low-Adsorption Labware: Utilize polypropylene (B1209903) tubes or plates specifically designed for low protein and peptide binding[1][2].
-
Pre-treat Labware: Before use, rinse tubes and pipette tips with a solution of a blocking agent like 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant such as 0.05% Tween-20 or Triton X-100[17]. Be aware that these additives may interfere with certain downstream applications.
-
Optimize Solvent Conditions: In some cases, adjusting the salt concentration or adding a small percentage of organic solvent (e.g., acetonitrile) to your buffer can reduce hydrophobic interactions with plastic surfaces. However, ensure these changes do not affect the peptide's activity or your assay's performance.
Issue 3: Gradual Decrease in Acetyl-ACTH (2-24) Concentration Over Time in Aqueous Buffers
Possible Cause: Physicochemical instability due to suboptimal pH or temperature.
Solutions:
-
Optimize Buffer pH: The stability of peptides is highly pH-dependent. Conduct a pH stability study to determine the optimal pH range for Acetyl-ACTH (2-24). Generally, a slightly acidic pH (around 4-6) can be optimal for the stability of some peptides by minimizing deamidation and other chemical degradation pathways[18].
-
Control Temperature: Avoid prolonged exposure of the peptide solution to room temperature or higher[19]. For incubations longer than a few hours, consider performing them at 4°C if compatible with your experimental design.
-
Use Appropriate Buffers: Choose a buffer system with a pKa close to the desired pH to ensure stable pH control throughout the experiment.
Data Presentation
Table 1: General Stability of ACTH in Human Plasma at Different Temperatures
| Temperature | Stability (Time to 10% Degradation) | Reference(s) |
| 22°C (Room Temperature) | 2 - 6 hours | [14][15][16] |
| 4°C | 8 hours | [14][15][16] |
| -20°C | Up to 30 days (for serum) | |
| -80°C | Long-term |
Note: This data is for the full-length ACTH and should be used as a general guideline. The stability of Acetyl-ACTH (2-24) may differ and should be experimentally verified.
Table 2: Common Components of Broad-Spectrum Protease Inhibitor Cocktails
| Inhibitor | Class of Protease Inhibited |
| AEBSF | Serine proteases |
| Aprotinin | Serine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Leupeptin | Serine and Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA | Metalloproteases |
Note: The exact composition and concentration of inhibitors can vary between commercial cocktails. Always refer to the manufacturer's instructions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Acetyl-ACTH (2-24) Stability in a Biological Matrix
-
Prepare Stock Solution: Reconstitute lyophilized Acetyl-ACTH (2-24) in a suitable sterile buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a high concentration (e.g., 1 mg/mL).
-
Spike into Matrix: Add the Acetyl-ACTH (2-24) stock solution to the biological matrix (e.g., human serum, cell culture medium) to achieve the desired final concentration. Include a control sample with the peptide in the buffer alone.
-
Incubate at Desired Temperature: Aliquot the samples and incubate them at the experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Stop Degradation: Immediately stop any enzymatic activity in the collected aliquots. This can be achieved by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or an organic solvent (e.g., acetonitrile), followed by centrifugation to precipitate proteins.
-
Quantify Remaining Peptide: Analyze the supernatant from each time point using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Mass Spectrometry (LC-MS)[9][10][20][21].
-
Data Analysis: Plot the percentage of remaining Acetyl-ACTH (2-24) against time to determine its degradation rate.
Protocol 2: Method for Evaluating Adsorption of Acetyl-ACTH (2-24) to Labware
-
Prepare Peptide Solution: Prepare a solution of Acetyl-ACTH (2-24) at a relevant experimental concentration in your chosen buffer.
-
Incubate in Different Labware: Aliquot the peptide solution into different types of tubes (e.g., standard polypropylene, low-adsorption polypropylene, and glass).
-
Incubate and Transfer: Incubate the tubes for a defined period (e.g., 1 hour) at room temperature. After incubation, transfer the solutions to a fresh set of low-adsorption tubes.
-
Quantify Peptide Concentration: Measure the concentration of Acetyl-ACTH (2-24) in each sample using a suitable analytical method (e.g., HPLC-UV at 214 nm).
-
Calculate Recovery: Compare the concentration of the peptide in the solutions from the different labware types to the initial concentration to determine the percentage of recovery and, consequently, the extent of adsorption.
Mandatory Visualizations
Caption: Major pathways leading to the loss of active Acetyl-ACTH (2-24) in experimental settings.
Caption: A logical workflow to troubleshoot and address issues of low Acetyl-ACTH (2-24) recovery.
Caption: A generalized workflow for conducting an experimental stability assay of Acetyl-ACTH (2-24).
References
- 1. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. Inhibitors of neuropeptide peptidases engaged in pain and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemia-medica.com [biochemia-medica.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. From Enzyme Stability to Enzymatic Bioelectrode Stabilization Processes [mdpi.com]
- 19. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 20. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Acetyl-ACTH (2-24) Dosage for Rat Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-ACTH (2-24) in rat models. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is Acetyl-ACTH (2-24) and how does its biological activity compare to full-length ACTH?
Acetyl-ACTH (2-24) is a synthetic fragment of the full-length adrenocorticotropic hormone (ACTH). It consists of amino acids 2 through 24, with an acetylated N-terminus. While full-length ACTH (1-39) is the endogenous hormone responsible for stimulating the adrenal cortex to produce corticosteroids, shorter fragments can retain significant biological activity. Notably, the ACTH (1-24) fragment is considered to possess the full biological activity of the native hormone.[1][2] Acetyl-ACTH (2-24) is a fragment of the proopiomelanocortin (POMC) peptide and is known to be an agonist at the MC-1 receptor.[3][4] The acetylation at the N-terminus can influence the peptide's stability and biological activity.
Q2: What are the best practices for storing and handling Acetyl-ACTH (2-24)?
For long-term storage, lyophilized Acetyl-ACTH (2-24) should be stored at -20°C or colder.[][] Before reconstitution, it is advisable to bring the vial to room temperature in a desiccator to prevent condensation. Once dissolved, peptide solutions are significantly less stable. It is recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and stored at -20°C or colder for a few weeks.[7] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.[7] Peptides containing amino acids like tryptophan and methionine are susceptible to oxidation, so using oxygen-free solvents can be beneficial.[7]
Q3: How do I properly dissolve Acetyl-ACTH (2-24) for in vivo administration?
The solubility of peptides can vary. The primary recommended solvent for many peptides is sterile, distilled water.[7] If Acetyl-ACTH (2-24) does not readily dissolve in water, which can occur with hydrophobic peptides or those with a net neutral charge at neutral pH, a few strategies can be employed. Trying a dilute acidic solution, such as 10-30% acetic acid, may aid dissolution.[7] For highly hydrophobic peptides, a common technique is to dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly dilute it with the desired aqueous buffer.[7] It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental model and does not cause toxicity.
Dosage and Administration
Q4: What is a typical starting dose range for Acetyl-ACTH (2-24) in rat studies?
Direct dose-finding studies for Acetyl-ACTH (2-24) are not widely reported in the available literature. However, studies with the closely related fragment ACTH (1-24) can provide a starting point. For behavioral studies in rats, intracerebroventricular (i.c.v.) administration of ACTH (1-24) has been used at doses of 1 µg per animal. For studies on feeding behavior, a dose of 4 µg per animal administered i.c.v. has been reported. Continuous i.c.v. infusion has been performed at a rate of 0.5 µg/h. For intravenous (i.v.) administration in a model of hypovolemic shock, a dose of 24 µg/kg of ACTH (1-24) was effective. It is crucial to perform a dose-response study for your specific experimental paradigm to determine the optimal dose of Acetyl-ACTH (2-24).
Q5: What are the common routes of administration for peptides like Acetyl-ACTH (2-24) in rats?
The choice of administration route depends on the target tissue and the desired pharmacokinetic profile. Common routes for peptides in rat studies include:
-
Intravenous (i.v.) injection: Provides rapid and complete bioavailability.
-
Intracerebroventricular (i.c.v.) injection: Bypasses the blood-brain barrier to directly target the central nervous system.
-
Subcutaneous (s.c.) injection: Allows for slower absorption and a more sustained release.
-
Intraperitoneal (i.p.) injection: A common route for systemic administration, though absorption can be variable.
For central effects, i.c.v. administration is often more effective than i.v. at lower doses.[8]
Q6: How does the route of administration affect the dosage?
The effective dosage is highly dependent on the route of administration. For example, in a study on the anti-shock effects of ACTH (1-24) in rats, the intracerebroventricular (i.c.v.) route was found to be more effective than the intravenous (i.v.) route at the same dose.[8] This is likely due to the direct delivery of the peptide to the central nervous system, bypassing peripheral degradation and the blood-brain barrier. Therefore, a lower dose may be required for central effects when administered i.c.v. compared to systemic routes like i.v. or s.c.
Troubleshooting Guides
Experimental Variability and Inconsistent Results
Problem: High variability in behavioral or physiological responses between animals receiving the same dose of Acetyl-ACTH (2-24).
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store lyophilized peptide and solutions at the recommended temperatures. |
| Inaccurate Dosing | Ensure accurate and consistent preparation of dosing solutions. Use calibrated pipettes and scales. For injections, verify the technique to ensure the full dose is administered. |
| Injection Technique Variability | Standardize the injection procedure. For i.c.v. injections, confirm cannula placement. For i.v. injections, ensure the injection is not subcutaneous. |
| Biological Variability | Use a sufficient number of animals per group to account for individual differences. Ensure animals are of a similar age, weight, and strain. Acclimatize animals to the experimental conditions before the study begins. |
Peptide Solubility and Stability Issues
Problem: Acetyl-ACTH (2-24) precipitates out of solution during preparation or storage.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Check the peptide's properties (e.g., charge, hydrophobicity) to select an appropriate solvent. If insoluble in water, try a dilute acidic solution or a small amount of an organic solvent like DMSO followed by dilution in an aqueous buffer. |
| Concentration Too High | The peptide concentration may exceed its solubility in the chosen solvent. Try preparing a more dilute solution. |
| Incompatible Buffer | The pH or composition of the buffer may be causing precipitation. Adjust the pH of the buffer or try a different buffer system. |
| Improper Storage | Peptide solutions can be unstable. Prepare solutions fresh. If storing, aliquot and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Subcutaneous Injection in Rats
This protocol provides a general guideline for subcutaneous (s.c.) administration of peptides.
-
Preparation:
-
Warm the peptide solution to room temperature before injection.
-
Draw the required volume of the solution into a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge).
-
Remove any air bubbles from the syringe.
-
-
Restraint:
-
Gently restrain the rat. This can be done by firmly grasping the loose skin at the scruff of the neck.
-
-
Injection:
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.
-
Slowly depress the plunger to inject the solution.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: General workflow for conducting rat studies with Acetyl-ACTH (2-24).
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. ACTH (1-24), human [anaspec.com]
- 2. ACTH (1-24) Human - SB PEPTIDE [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. [Potentiation of ACTH action by a fragment of it: a decrease in the rat adrenal ascorbic acid concentration in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-ACTH (2-24) Stability in Aqueous Solutions
Welcome to the technical support center for Acetyl-ACTH (2-24). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with Acetyl-ACTH (2-24) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Acetyl-ACTH (2-24) solution seems to have lost bioactivity. What are the common causes?
A1: Loss of bioactivity in Acetyl-ACTH (2-24) solutions is primarily due to chemical degradation. The two most common degradation pathways for peptides like Acetyl-ACTH (2-24) in aqueous solutions are oxidation and deamidation . The rate of these reactions is highly dependent on the pH, temperature, and presence of oxidizing agents in the solution.[1][2][3][4]
-
Oxidation: The Methionine (Met) residue at position 4 of the ACTH (2-24) sequence is susceptible to oxidation, which can significantly reduce or abolish the peptide's biological activity.[5][6][7] This can be caused by dissolved oxygen in the buffer or the presence of trace metal ions.
-
Deamidation: While Acetyl-ACTH (2-24) does not contain asparagine or glutamine residues, which are most prone to deamidation, this degradation pathway is a common issue for many peptides and is important to be aware of in peptide handling.[1][2][3]
-
Improper Storage: Repeated freeze-thaw cycles can degrade the peptide.[8] Storing the peptide in solution for extended periods, even at 4°C, can lead to degradation.[9]
Q2: I observe a new, more polar peak in my HPLC analysis of an aged Acetyl-ACTH (2-24) solution. What could this be?
A2: A new, more polar peak appearing during HPLC analysis of a methionine-containing peptide like Acetyl-ACTH (2-24) is often indicative of methionine sulfoxide (B87167) formation .[10] The oxidation of the sulfur atom in the methionine side chain increases the polarity of the peptide, causing it to elute earlier from a reversed-phase HPLC column.[10]
Troubleshooting Steps:
-
Confirm Oxidation: Collect the new peak and analyze it by mass spectrometry. An increase of 16 Da in the mass of the peptide corresponds to the addition of one oxygen atom.
-
Prevent Further Oxidation:
-
Use deoxygenated buffers for preparing your solutions. This can be achieved by bubbling an inert gas like nitrogen or argon through the buffer.
-
Avoid buffers containing transition metals, which can catalyze oxidation. If necessary, add a chelating agent like EDTA.
-
Store peptide solutions under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Q3: What are the optimal pH and temperature conditions for storing reconstituted Acetyl-ACTH (2-24)?
A3: For optimal stability of peptide solutions, it is crucial to maintain appropriate pH and temperature.
-
pH: Generally, a slightly acidic pH (around 5-6) is preferable for storing peptides to minimize the rates of both deamidation (which is base-catalyzed) and some forms of hydrolysis.[1][2] However, the optimal pH can be sequence-dependent. For Acetyl-ACTH (2-24), avoiding neutral to alkaline pH is a good starting point to minimize potential degradation pathways.
-
Temperature: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[8][9] If you must store it in solution long-term, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[8]
Q4: I'm having trouble dissolving my lyophilized Acetyl-ACTH (2-24). What is the recommended procedure?
A4: The solubility of a peptide is determined by its amino acid composition and sequence.
Recommended Solubilization Protocol:
-
Start with Sterile Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[11]
-
Acidic Solution: If the peptide is not soluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%).[8]
-
Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer.[8][12] Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. Peptides containing Cysteine or Methionine may be unstable in DMSO.
-
Sonication: Gentle sonication can aid in dissolving the peptide.[12]
Data Presentation: Impact of pH and Temperature on Peptide Degradation
Table 1: Effect of pH on Common Peptide Degradation Pathways
| Degradation Pathway | Acidic pH (<6) | Neutral pH (6-8) | Alkaline pH (>8) |
| Oxidation (Methionine) | Relatively stable | Rate increases | Rate can be significant |
| Deamidation (Asparagine) | Slower, direct hydrolysis | Optimal range for succinimide (B58015) formation | Rate increases (base-catalyzed) |
| Hydrolysis (Peptide Bond) | Can be significant at very low pH | Generally slow | Rate increases |
Table 2: Effect of Temperature on Common Peptide Degradation Pathways
| Temperature | General Effect on Degradation Rate |
| -80°C (Frozen) | Minimal degradation. Recommended for long-term storage of solutions. |
| -20°C (Frozen) | Very slow degradation. Suitable for long-term storage. |
| 2-8°C (Refrigerated) | Slow degradation. Suitable for short-term storage (days). |
| Room Temperature (~25°C) | Moderate to rapid degradation. Not recommended for storage. |
| Elevated Temperature (>37°C) | Rapid degradation. Used in forced degradation studies. |
Experimental Protocols
Protocol 1: Assessing the Stability of Acetyl-ACTH (2-24) in Aqueous Solution using RP-HPLC
This protocol outlines a general method to quantitatively assess the stability of Acetyl-ACTH (2-24) under different conditions.
1. Materials:
-
Acetyl-ACTH (2-24)
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., acetate, phosphate)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Sample Preparation:
-
Prepare a stock solution of Acetyl-ACTH (2-24) at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% acetic acid in water).
-
Dilute the stock solution to the final desired concentration (e.g., 0.1 mg/mL) in the different aqueous buffer solutions to be tested (e.g., pH 5, 7, 9).
-
Divide each solution into aliquots in separate vials for each time point and temperature condition.
3. Stability Study:
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.
-
Immediately analyze the sample by RP-HPLC or freeze at -80°C for later analysis.
4. RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 5% to 95% over 30 minutes). The exact gradient should be optimized for the separation of Acetyl-ACTH (2-24) from its degradation products.[13][14][15]
-
Detection: Monitor the elution at a suitable wavelength, typically 214 nm or 280 nm.
-
Data Analysis:
-
Identify the peak corresponding to the intact Acetyl-ACTH (2-24) at time zero.
-
Quantify the peak area of the intact peptide at each subsequent time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to time zero.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of ACTH via the Melanocortin 2 Receptor (MC2R)
Caption: Signaling pathway of Acetyl-ACTH (2-24) through the MC2R.
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for assessing peptide stability in aqueous solutions.
References
- 1. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. genscript.com [genscript.com]
- 12. jpt.com [jpt.com]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
how to avoid non-specific binding of Acetyl-ACTH (2-24) in assays
Technical Support Center: Acetyl-ACTH (2-24) Assays
Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions regarding non-specific binding (NSB) of Acetyl-ACTH (2-24) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What causes high background and non-specific binding (NSB) in my Acetyl-ACTH (2-24) assay?
Non-specific binding is a common issue in immunoassays, particularly with peptides, that can lead to high background noise and inaccurate results.[1] The primary causes include:
-
Hydrophobic and Ionic Interactions: Peptides can adsorb to unoccupied sites on the surface of polystyrene microplate wells through hydrophobic or ionic forces.[2][3]
-
Incomplete Blocking: After coating the plate with a capture antibody or antigen, any remaining open sites on the plastic surface can bind detection antibodies or other proteins in the sample, leading to a false positive signal.[4][5]
-
Insufficient Washing: Inadequate washing between assay steps fails to remove unbound reagents, which is a major cause of high background.[6][7][8]
-
Reagent Quality and Concentration: Using antibodies at too high a concentration can increase the likelihood of low-affinity, non-specific interactions.[7] Furthermore, impurities in peptide preparations can sometimes contribute to background signal.[9]
Q2: How should I choose the most effective blocking buffer to reduce NSB?
Selecting the right blocking buffer is critical for saturating all unoccupied binding sites on the microplate.[4] There is no single universal blocker, and the ideal choice depends on the specific assay system.[4] Optimization is often required.
Key strategies include:
-
Use a Protein-Based Blocker: Agents like Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used to block open sites on the plate.[1][2]
-
Incorporate a Detergent: Adding a non-ionic detergent like Tween-20 to the blocking buffer, wash buffer, and sample diluent can help minimize hydrophobic interactions that cause NSB.[4][10] A typical concentration is 0.05%.[10]
-
Consider Commercial Blockers: Many commercially available blocking solutions are optimized for performance and consistency, offering a blend of blocking agents that can improve signal-to-noise ratios.[11]
The diagram below illustrates how blocking agents prevent non-specific binding.
Caption: Mechanism of NSB and the role of blocking agents.
Q3: I've used a standard blocking buffer, but my background signal is still high. What are the next troubleshooting steps?
If high background persists, a systematic optimization of your protocol is necessary. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
If non-specific binding is suspected, your blocking strategy is the first place to optimize. An ideal blocking agent effectively blocks non-specific binding without interfering with specific antibody-antigen interactions.[5]
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available and effective for many applications.[9] | Can have lot-to-lot variability. May contain endogenous phosphatases, making it unsuitable for some assays.[9] |
| Non-fat Dry Milk / Casein | 3 - 5% (w/v) | Inexpensive and widely available.[2] | May contain phosphoproteins and biotin, which can interfere with phosphoprotein detection or streptavidin-based systems.[2] |
| Non-ionic Detergents (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Inexpensive, reduces hydrophobic interactions.[10] Best used as an additive rather than a sole blocking agent.[4] | Considered a temporary blocker that can be washed away.[4] High concentrations can disrupt specific binding.[8] |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Synthetic and protein-free, good for minimizing protein-protein interactions.[9] | May not be as effective as protein-based blockers for all surfaces.[9] |
| Commercial Blockers | Varies by Mfr. | High consistency, often contain a mix of agents for superior blocking.[11] | Higher cost compared to individual components. |
Guide 2: Optimizing Wash Steps
Thorough washing is one of the most critical steps for reducing background signal.[6] Insufficient washing leaves unbound reagents behind, while overly aggressive washing can strip away specifically bound molecules.[1]
-
Wash Volume: Use a wash volume that is greater than the coating volume. For a standard 96-well plate, 300-400 µL per well is recommended.[6][12]
-
Wash Cycles: Perform at least 3-5 wash cycles after each incubation step.[6][12]
-
Soak Time: For persistent background issues, introducing a short soak time (1-2 minutes) during each wash can be effective.[8]
-
Aspiration: Ensure you completely remove all liquid from the wells after the final wash. Inverting the plate and tapping it on an absorbent paper towel can remove residual buffer.[7]
Experimental Protocols
Optimized ELISA Protocol for Peptide Quantification
This protocol incorporates best practices to minimize non-specific binding of Acetyl-ACTH (2-24).
1. Reagent Preparation
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer (PBST): PBS + 0.05% Tween-20 (v/v).
-
Blocking Buffer: 1% BSA (w/v) in PBST.
-
Sample/Standard Diluent: 0.5% BSA (w/v) and 0.05% Tween-20 (v/v) in PBS.
2. Protocol Steps
-
Plate Coating: Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[13] Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Wash 1: Aspirate the coating solution. Wash the plate 3 times with 300 µL of Wash Buffer per well.[6]
-
Blocking: Add 200 µL of Blocking Buffer to each well.[12] Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash 2: Aspirate the blocking buffer. Wash the plate 3 times with 300 µL of Wash Buffer.
-
Sample/Standard Incubation: Prepare serial dilutions of your Acetyl-ACTH (2-24) standards and samples in the Sample/Standard Diluent. Add 100 µL to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash 3: Aspirate samples/standards. Wash the plate 5 times with 300 µL of Wash Buffer, as this is a critical step.[13]
-
Detection Antibody Incubation: Dilute the enzyme-conjugated detection antibody in the Sample/Standard Diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Wash 4: Aspirate the detection antibody. Wash the plate 5 times with 300 µL of Wash Buffer.
-
Substrate Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. biocompare.com [biocompare.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genfollower.com [genfollower.com]
Technical Support Center: Improving Reproducibility of Experiments with Acetyl-ACTH (2-24)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Acetyl-ACTH (2-24).
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (2-24) and what is its primary mechanism of action?
Acetyl-ACTH (2-24) is a synthetic peptide fragment derived from the N-terminus of the Adrenocorticotropic Hormone (ACTH). It is an agonist of the Melanocortin 1 Receptor (MC1R).[1][2] Its mechanism of action involves binding to and activating the MC1R, which is a G-protein coupled receptor (GPCR). This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Q2: What are the common research applications for Acetyl-ACTH (2-24)?
Given its activity as an MC1R agonist, Acetyl-ACTH (2-24) is primarily used in research related to the physiological processes mediated by this receptor. These include studies on skin pigmentation (melanogenesis), inflammation, and immune responses.[3][4]
Q3: How should I properly handle and store Acetyl-ACTH (2-24) to ensure its stability?
For optimal stability, lyophilized Acetyl-ACTH (2-24) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term storage, the reconstituted solution can be kept at 4°C for a few days. It is also advisable to use low-protein-binding tubes for storage to prevent loss of the peptide.
Q4: In what solvents can I dissolve Acetyl-ACTH (2-24)?
Acetyl-ACTH (2-24) is soluble in sterile, distilled water. For cell culture experiments, it is best to dissolve the peptide in a small amount of sterile water or a buffer compatible with the assay, such as phosphate-buffered saline (PBS). If solubility issues arise, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used as a stock solution, which is then further diluted in the aqueous assay buffer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Acetyl-ACTH (2-24).
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles). | Ensure the peptide has been stored correctly at -20°C as a lyophilized powder and in aliquots at -20°C or -80°C after reconstitution. Use a fresh aliquot for each experiment. |
| Inaccurate peptide concentration due to errors in weighing or reconstitution. | Verify the calculations for reconstitution. If possible, confirm the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method at 280 nm if the peptide contains tryptophan or tyrosine residues. | |
| Low expression of MC1R in the cell line being used. | Confirm the expression of MC1R in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of MC1R, such as B16 melanoma cells. | |
| High variability between experimental replicates | Inconsistent cell seeding density or cell health. | Ensure uniform cell seeding in all wells and that cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Pipetting errors, especially with small volumes of peptide solutions. | Use calibrated pipettes and low-retention tips. Prepare a series of dilutions to work with larger, more accurate volumes. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Unexpected or off-target effects | Peptide concentration is too high, leading to non-specific binding or activation of other melanocortin receptors. | Perform a dose-response experiment to determine the optimal concentration range for MC1R activation. If off-target effects are suspected, use a selective MC1R antagonist to confirm that the observed effects are mediated by this receptor. |
| Contamination of the peptide with trifluoroacetic acid (TFA) from the synthesis process. | High concentrations of TFA can be cytotoxic. If you suspect TFA contamination, consider obtaining a TFA-free version of the peptide or performing a buffer exchange to remove it. |
Experimental Protocols
Due to the limited availability of specific, published experimental protocols for Acetyl-ACTH (2-24), the following is a detailed protocol for a cell-based cAMP assay using the well-characterized and closely related MC1R agonist, alpha-Melanocyte-Stimulating Hormone (α-MSH). This protocol can be adapted for testing the biological activity of Acetyl-ACTH (2-24).
Protocol: Measurement of MC1R Agonist-Induced cAMP Production in B16-F10 Melanoma Cells
1. Materials:
-
B16-F10 mouse melanoma cells (or another cell line with confirmed MC1R expression)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
α-MSH (or Acetyl-ACTH (2-24))
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., a competitive ELISA-based kit)
-
96-well cell culture plates
-
Cell lysis buffer (provided with the cAMP assay kit)
2. Cell Culture and Seeding:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
3. Agonist Stimulation:
-
Prepare a stock solution of α-MSH (or Acetyl-ACTH (2-24)) in sterile water or PBS.
-
On the day of the experiment, aspirate the culture medium from the cells and wash once with warm PBS.
-
Add 90 µL of pre-warmed serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare serial dilutions of the MC1R agonist (α-MSH or Acetyl-ACTH (2-24)) in serum-free DMEM. A typical concentration range would be from 10^-12 M to 10^-6 M.
-
Add 10 µL of the agonist dilutions to the respective wells. For the negative control, add 10 µL of serum-free DMEM. For the positive control, add 10 µL of a high concentration of forskolin (e.g., 10 µM).
-
Incubate the plate at 37°C for 30 minutes.
4. Cell Lysis and cAMP Measurement:
-
Aspirate the medium from the wells.
-
Add the cell lysis buffer provided with the cAMP assay kit to each well (typically 100 µL).
-
Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
Proceed with the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves transferring the cell lysates to the assay plate and following the steps of the competitive ELISA.
5. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the agonist that gives half-maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
Data Presentation
Table 1: Physicochemical Properties of Acetyl-ACTH (2-24)
| Property | Value |
| Molecular Formula | C135H207N39O30S |
| Molecular Weight | 2888.44 g/mol |
| Sequence | Ac-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
| Appearance | Off-white Powder |
| Solubility | Water |
| Storage | Store at -20°C |
Table 2: Example Data from a cAMP Assay with an MC1R Agonist
| Agonist Concentration (M) | Log(Agonist Concentration) | Mean cAMP Concentration (nM) |
| 1.00E-12 | -12 | 0.5 |
| 1.00E-11 | -11 | 1.2 |
| 1.00E-10 | -10 | 5.8 |
| 1.00E-09 | -9 | 15.2 |
| 1.00E-08 | -8 | 25.1 |
| 1.00E-07 | -7 | 28.9 |
| 1.00E-06 | -6 | 29.5 |
Mandatory Visualization
Caption: Signaling pathway of Acetyl-ACTH (2-24) via the MC1R.
Caption: Workflow for a cell-based cAMP assay.
References
best practices for long-term storage of Acetyl-ACTH (2-24) aliquots
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Acetyl-ACTH (2-24) aliquots. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the peptide throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Acetyl-ACTH (2-24) upon arrival?
For long-term storage, lyophilized Acetyl-ACTH (2-24) should be stored at -20°C or preferably -80°C, protected from light.[1][2] When stored under these conditions, the peptide can be stable for several years.[1] For short-term use, within days to weeks, storage at 4°C is acceptable.[2][3]
Q2: What is the recommended solvent for reconstituting Acetyl-ACTH (2-24)?
Acetyl-ACTH (2-24) is soluble in sterile distilled water.[] For biological assays, it is advisable to use a sterile buffer, ideally at a pH between 5 and 6, to enhance the stability of the peptide in solution.[1][2]
Q3: How should I prepare aliquots of Acetyl-ACTH (2-24)?
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[1][3] Determine the amount of peptide needed per experiment and prepare aliquots accordingly. This practice minimizes waste and preserves the integrity of the peptide stock.
Q4: What is the best way to handle the lyophilized peptide before reconstitution?
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air. To prevent this, allow the vial of Acetyl-ACTH (2-24) to warm to room temperature in a desiccator before opening.[5] This minimizes condensation and moisture uptake, which can reduce the peptide's stability.[3][5]
Q5: How long can I store Acetyl-ACTH (2-24) in solution?
The shelf-life of peptides in solution is limited and significantly shorter than in their lyophilized form.[1][2] For optimal stability, reconstituted aliquots should be stored at -20°C or -80°C and used as soon as possible.[3] While some peptide solutions may be stable for up to 30 days at 4°C, freezing is recommended for longer storage.[2] Peptides containing amino acids such as asparagine and glutamine are particularly prone to degradation in solution.[1][2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve. | The peptide may have low solubility in the chosen solvent. | While Acetyl-ACTH (2-24) is generally soluble in water, if you encounter issues, sonication in a water bath for a few minutes can help dissolve larger particles.[5] Avoid excessive heating. For peptides with solubility issues, starting with a small amount of a suitable organic solvent like DMSO, and then slowly adding it to your aqueous buffer can be a helpful strategy, though water is the primary recommendation for this peptide.[] |
| Loss of peptide activity in experiments. | 1. Improper storage conditions. 2. Multiple freeze-thaw cycles. 3. Bacterial contamination. 4. Degradation in solution. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C and reconstituted aliquots are frozen. 2. Always aliquot the peptide after reconstitution to avoid repeated freezing and thawing.[1][3] 3. Reconstitute with sterile water or buffer. If necessary, the peptide solution can be passed through a 0.2 µm filter to remove potential bacterial contamination.[1] 4. Use freshly prepared solutions for your experiments whenever possible. If storing in solution, use a sterile buffer at pH 5-6 and store at -20°C.[1][2] |
| Inconsistent experimental results. | 1. Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. 2. Degradation of the peptide stock over time. | 1. Always allow the peptide vial to equilibrate to room temperature in a desiccator before weighing.[5] 2. Use a fresh aliquot for each experiment to ensure consistent peptide quality. Avoid using a stock solution that has been stored for an extended period, especially at 4°C. |
Peptide Stability Data
| Storage Condition | Lyophilized Form | In Solution (Sterile Buffer, pH 5-6) |
| -80°C | Several years | Months to over a year |
| -20°C | Several years[1] | Weeks to months[1][3] |
| 4°C | Weeks to months[2] | Days to weeks[2] |
| Room Temperature | Days to weeks[3] | Hours to days |
Experimental Protocols & Workflows
Protocol for Reconstitution and Aliquotting of Acetyl-ACTH (2-24)
-
Equilibration: Remove the vial of lyophilized Acetyl-ACTH (2-24) from the freezer and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents condensation from forming on the peptide.[5]
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Under sterile conditions, add the desired volume of sterile, high-purity water or a sterile buffer (e.g., PBS at pH 5-6) to the vial to achieve the desired stock concentration. Gently swirl or vortex to dissolve the peptide completely. Sonication can be used if necessary.[5]
-
Aliquoting: Once the peptide is fully dissolved, immediately dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should correspond to the amount needed for a single experiment to avoid freeze-thaw cycles.[1]
-
Storage of Aliquots: Tightly cap the aliquot tubes and store them at -20°C or -80°C.[3]
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw at room temperature or on ice. Once thawed, use it immediately for your experiment. Do not refreeze any unused portion of the thawed aliquot.
Workflow for Long-Term Storage and Use of Acetyl-ACTH (2-24)
References
Technical Support Center: Quality Control for Acetyl-ACTH (2-24) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of Acetyl-ACTH (2-24) stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized Acetyl-ACTH (2-24)?
A1: To ensure the integrity of the peptide, follow these steps for reconstitution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents moisture condensation inside the vial, which can affect peptide stability.[1][2]
-
Prepare a Sterile Workspace: Work in a clean environment and use sterile supplies, including solvents, syringes, or pipettes, to prevent contamination.[1][2]
-
Select an Appropriate Solvent: Acetyl-ACTH (2-24) is generally soluble in sterile, distilled water.[][]
-
Gentle Dissolution: Add the desired volume of solvent to the vial. Mix by gently swirling or vortexing. Avoid vigorous shaking, as this can cause aggregation or denaturation of the peptide.[1][5]
-
Ensure Complete Solubilization: The solution should be clear and free of visible particles. If solubility is an issue, slight warming or extended gentle mixing may help.[]
Q2: What is the recommended storage condition for Acetyl-ACTH (2-24) stock solutions?
A2: For long-term stability, store lyophilized Acetyl-ACTH (2-24) at -20°C.[][][6] Once reconstituted, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or colder to minimize freeze-thaw cycles.[7] For short-term storage of a few days, the reconstituted solution can be kept at 4°C.[7]
Q3: How can I accurately determine the concentration of my Acetyl-ACTH (2-24) stock solution?
A3: Determining peptide concentration based on the weight of the lyophilized powder can be inaccurate due to the presence of bound water and salts, which can constitute a significant portion of the weight.[8][9] A more reliable method is UV-Vis spectrophotometry. Since Acetyl-ACTH (2-24) contains Tryptophan and Tyrosine residues, its concentration can be calculated using the Beer-Lambert law (A = εcl) by measuring the absorbance at 280 nm.[8][9]
Q4: What is the expected purity of commercially available Acetyl-ACTH (2-24)?
A4: The typical purity for commercially available Acetyl-ACTH (2-24) is ≥95%, as determined by High-Performance Liquid Chromatography (HPLC).[][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Incorrect stock solution concentration. | 1. Ensure the peptide has been stored at -20°C or colder. 2. Prepare single-use aliquots to avoid repeated freezing and thawing. 3. Verify the concentration using UV spectrophotometry (see Experimental Protocol 1). |
| Inconsistent experimental results | 1. Inaccurate pipetting during stock solution preparation or dilution. 2. Degradation of the stock solution over time. 3. Presence of impurities. | 1. Calibrate pipettes regularly. 2. Use freshly prepared stock solutions or solutions that have been properly stored as single-use aliquots. 3. Check the purity of the peptide using HPLC (see Experimental Protocol 2). |
| Precipitate forms in the stock solution | 1. Peptide aggregation. 2. Low solubility in the chosen solvent. 3. Contamination. | 1. While ACTH is generally soluble and non-amyloidogenic, if aggregation is suspected, try gentle warming or sonication.[11] 2. Ensure the correct solvent is being used. For difficult-to-dissolve peptides, consider alternative sterile buffers. 3. Prepare a fresh stock solution using sterile techniques. |
Experimental Protocols
Protocol 1: Concentration Determination by UV-Vis Spectrophotometry
This method is suitable for peptides containing Tryptophan (Trp) or Tyrosine (Tyr) residues.
Methodology:
-
Determine the Molar Extinction Coefficient (ε): The molar extinction coefficient for Acetyl-ACTH (2-24) at 280 nm can be calculated based on its amino acid sequence. The extinction coefficients for Trp and Tyr are approximately 5560 M⁻¹cm⁻¹ and 1200 M⁻¹cm⁻¹, respectively.[8][9]
-
Prepare the Sample: Dilute the Acetyl-ACTH (2-24) stock solution in a suitable buffer (e.g., PBS) to a concentration that will yield an absorbance reading between 0.1 and 1.0.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of the diluted sample at 280 nm in a 1 cm path length cuvette. Use the same buffer as a blank.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the molar concentration:
-
Concentration (M) = Absorbance / (ε × path length in cm)
-
To calculate the concentration in mg/mL: Concentration (mg/mL) = (Absorbance × Dilution Factor × Molecular Weight) / ε [8]
-
| Parameter | Value |
| Wavelength | 280 nm |
| Molecular Weight (MW) of Acetyl-ACTH (2-24) | ~2888.44 g/mol [][6] |
| Molar Extinction Coefficient (ε) of Trp | ~5560 M⁻¹cm⁻¹[9] |
| Molar Extinction Coefficient (ε) of Tyr | ~1200 M⁻¹cm⁻¹[9] |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of peptides.[12][13][14]
Methodology:
-
Prepare the Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Set Up the HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
-
Run the Sample: Inject the Acetyl-ACTH (2-24) solution.
-
Gradient Elution: A typical gradient might be:
-
5-60% Mobile Phase B over 30 minutes.
-
-
Analyze the Chromatogram: The purity is determined by the ratio of the area of the main peak to the total area of all peaks.
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detection Wavelength | 215 nm |
| Expected Purity | ≥95% |
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide.[12][13]
Methodology:
-
Sample Preparation: Dilute the Acetyl-ACTH (2-24) solution in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.). The molecular weight can be calculated from these mass-to-charge (m/z) ratios.
| Parameter | Expected Value |
| Molecular Weight (MW) | ~2888.44 Da |
| Expected m/z for [M+2H]²⁺ | ~1445.22 |
| Expected m/z for [M+3H]³⁺ | ~963.81 |
| Expected m/z for [M+4H]⁴⁺ | ~723.11 |
Visualizations
Caption: Workflow for Acetyl-ACTH (2-24) stock solution preparation and quality control.
Caption: Simplified signaling pathway of ACTH via the MC2R.
References
- 1. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTH receptor - Wikipedia [en.wikipedia.org]
- 5. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Structural basis of signaling regulation of the human melanocortin-2 receptor by MRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACTH (1-24), human - Elabscience® [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. medchemexpress.com [medchemexpress.com]
impact of freeze-thaw cycles on Acetyl-ACTH (2-24) activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Acetyl-ACTH (2-24), with a specific focus on mitigating the impact of freeze-thaw cycles on its biological activity.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the stability and activity of Acetyl-ACTH (2-24) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Acetyl-ACTH (2-24)?
A1: Lyophilized Acetyl-ACTH (2-24) should be stored at -20°C or colder, away from bright light and moisture.[1][2] Under these conditions, the peptide can be stable for several years.[3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the peptide.[1][2]
Q2: How should I store Acetyl-ACTH (2-24) once it is reconstituted in a solution?
A2: The shelf-life of peptides in solution is very limited.[3] To maintain biological activity, it is strongly recommended to aliquot the reconstituted Acetyl-ACTH (2-24) into single-use volumes and store them at -20°C or colder.[4] This practice is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[1][4]
Q3: How many times can I freeze and thaw my Acetyl-ACTH (2-24) solution?
A3: It is highly recommended to avoid any freeze-thaw cycles.[1][4] Each cycle of freezing and thawing can contribute to the degradation of the peptide, leading to a loss of biological activity.[3][4] For this reason, aliquoting into single-use vials is the best practice.
Q4: What are the primary mechanisms of peptide degradation during freeze-thaw cycles?
A4: Freeze-thaw cycles can damage peptides through several mechanisms. The formation of ice crystals can lead to changes in the local solute concentration and pH, which can denature the peptide.[4] Aggregation is another significant risk, where peptide molecules clump together, leading to insolubility and loss of function.[4] While the covalent bonds of the peptide backbone are generally stable, the tertiary structure, which is often crucial for biological activity, can be disrupted.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in my bioassay.
-
Possible Cause: Loss of Acetyl-ACTH (2-24) activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Review your storage protocol: Confirm that both lyophilized and reconstituted peptide are stored at or below -20°C.
-
Check the number of freeze-thaw cycles: If you are using a stock solution that has been frozen and thawed multiple times, this is a likely cause of reduced activity. It is advisable to use a fresh, single-use aliquot for your experiments.
-
Prepare fresh dilutions: Always prepare fresh dilutions of your peptide from a properly stored, single-use aliquot immediately before your experiment.
-
Issue 2: My Acetyl-ACTH (2-24) solution appears cloudy or has visible precipitates.
-
Possible Cause: The peptide may have aggregated or precipitated out of solution. This can be a consequence of multiple freeze-thaw cycles or suboptimal solvent conditions.[4]
-
Troubleshooting Steps:
-
Aliquot your peptide: If you have not already, aliquot your stock solution to avoid further freeze-thaw cycles.
-
Consider your solvent: Ensure the solvent used for reconstitution is appropriate for your peptide sequence and experimental conditions. For peptides with hydrophobic residues, organic solvents like DMSO or DMF may be necessary for initial solubilization before dilution in aqueous buffers.
-
Gentle warming and sonication: In some cases, gentle warming or brief sonication can help to redissolve precipitated peptide. However, be cautious as excessive heat can also lead to degradation.
-
Impact of Freeze-Thaw Cycles on Acetyl-ACTH (2-24) Activity
| Number of Freeze-Thaw Cycles | Estimated Loss of Biological Activity (%) | Recommendations |
| 1 | 5 - 15% | Avoid if possible. Use for non-critical experiments only. |
| 2 | 15 - 30% | Not recommended. Results may be significantly compromised. |
| 3+ | > 30% | Strongly discouraged. Data generated will likely be unreliable. |
Note: The values presented in this table are estimates based on general principles of peptide stability and should be considered illustrative. The actual loss of activity can vary depending on the specific peptide sequence, concentration, solvent, and the speed of freezing and thawing.
Experimental Protocols
1. Protocol for Measuring Acetyl-ACTH (2-24) Activity via cAMP Accumulation Assay in Y1 Cells
This protocol outlines a method to determine the biological activity of Acetyl-ACTH (2-24) by measuring its ability to stimulate cyclic AMP (cAMP) production in the mouse adrenal tumor cell line, Y1.
-
Cell Culture:
-
Culture Y1 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a stock solution of Acetyl-ACTH (2-24) in a suitable sterile buffer.
-
Create a series of dilutions of the Acetyl-ACTH (2-24) to be tested.
-
Wash the Y1 cells with a serum-free medium.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells to prevent the degradation of cAMP.
-
Add the different concentrations of Acetyl-ACTH (2-24) to the wells. Include a negative control (buffer only) and a positive control (e.g., a known potent ACTH analog).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[7][8][9][10]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the Acetyl-ACTH (2-24) concentration.
-
Calculate the EC50 value, which is the concentration of the peptide that elicits a half-maximal response.
-
2. Protocol for Measuring Acetyl-ACTH (2-24) Activity via Corticosterone (B1669441) Production in Adrenal Cells
This protocol measures the bioactivity of Acetyl-ACTH (2-24) by quantifying its ability to stimulate the production of corticosterone in primary adrenal cells or a suitable cell line.
-
Cell Preparation:
-
Isolate adrenal cells from a suitable animal model (e.g., rats) or use a steroidogenic cell line.
-
Plate the cells in multi-well plates and allow them to recover.
-
-
Assay Procedure:
-
Prepare a stock solution and serial dilutions of Acetyl-ACTH (2-24).
-
Wash the cells with fresh medium.
-
Add the different concentrations of Acetyl-ACTH (2-24) to the cells.
-
Incubate for a period sufficient to allow for steroid production (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of corticosterone in the supernatant using a specific immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Construct a dose-response curve by plotting corticosterone concentration against the log of the Acetyl-ACTH (2-24) concentration.
-
Determine the EC50 value.
-
Visualizations
Caption: Recommended workflow for handling Acetyl-ACTH (2-24) to preserve activity.
Caption: Signaling pathway of Acetyl-ACTH (2-24) via the MC2R.
References
- 1. peptide.com [peptide.com]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze-thaw cycles on determination of immunoreactive plasma adrenocorticotrophic hormone concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 9. GloSensor™ cAMP Assay Protocol [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Unveiling the Bioactivity of ACTH Analogs: A Comparative Analysis of Acetyl-ACTH (2-24) and ACTH (1-24)
A detailed comparison of Acetyl-ACTH (2-24) and ACTH (1-24) reveals nuances in their biological activity, particularly in their potency and efficacy in stimulating steroidogenesis and intracellular signaling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release corticosteroids. The synthetic fragment ACTH (1-24), also known as cosyntropin, retains the full biological activity of the native 39-amino acid peptide and is widely used in research and clinical settings. Modifications to this peptide, such as N-terminal acetylation and truncation, can significantly influence its interaction with the melanocortin 2 receptor (MC2R) and subsequent downstream signaling pathways. This comparison focuses on Acetyl-ACTH (2-24), an analog with an acetylated N-terminus and removal of the initial serine residue, and the well-characterized ACTH (1-24).
Quantitative Comparison of Biological Activity
The primary measure of biological activity for ACTH and its analogs is their ability to stimulate steroidogenesis (e.g., cortisol or corticosterone (B1669441) production) and to induce the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The potency (EC50, the concentration required to elicit a half-maximal response) and efficacy (Emax, the maximum response) are key parameters in this comparison.
While direct head-to-head comparative studies with comprehensive quantitative data for Acetyl-ACTH (2-24) are limited in publicly available literature, the known structure-activity relationships of ACTH analogs allow for a qualitative and inferred quantitative comparison. N-terminal acetylation generally alters the physicochemical properties of peptides, which can affect receptor binding and stability.
Table 1: Comparative Steroidogenic and cAMP Signaling Activity (Hypothetical Data Based on Structure-Activity Relationships)
| Parameter | ACTH (1-24) | Acetyl-ACTH (2-24) | Inferred Rationale for Difference |
| Steroidogenesis | |||
| EC50 (nM) | X | > X | The N-terminal serine is important for full potency. Its removal and the addition of an acetyl group may alter the binding affinity to MC2R. |
| Emax (% of max) | 100% | < 100% | Modifications at the N-terminus can impact the conformational changes in the receptor required for maximal signal transduction. |
| cAMP Production | |||
| EC50 (nM) | Y | > Y | Similar to steroidogenesis, the altered N-terminus is likely to affect the efficiency of G-protein coupling and subsequent adenylyl cyclase activation. |
| Emax (% of max) | 100% | < 100% | A reduction in maximal cAMP production would be consistent with a lower efficacy in receptor activation. |
Note: This table presents a hypothetical comparison based on established principles of ACTH structure-activity relationships. "X" and "Y" represent the EC50 values for ACTH (1-24) in steroidogenesis and cAMP production assays, respectively. The ">" and "<" symbols indicate the expected relative values for Acetyl-ACTH (2-24).
Signaling Pathways and Experimental Workflows
The biological effects of both ACTH (1-24) and Acetyl-ACTH (2-24) are mediated through the activation of the MC2R, a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of corticosteroids.
To quantitatively compare the bioactivity of these two peptides, standardized in vitro assays are employed. The general workflow for these experiments is outlined below.
Validating the Specificity of Acetyl-ACTH (2-24) for the MC1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Acetyl-ACTH (2-24) for the Melanocortin 1 Receptor (MC1R). By objectively comparing its performance with alternative ligands and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development targeting the melanocortin system.
Comparative Analysis of Melanocortin Receptor Activation
The following table summarizes the functional potencies (EC50 in nM) of ACTH (1-24) and the endogenous, non-selective agonist α-Melanocyte-Stimulating Hormone (α-MSH) at human melanocortin receptors. This comparison highlights the relative activity of an ACTH fragment at MC1R versus the other receptor subtypes.
| Ligand | hMC1R (EC50, nM) | hMC2R (EC50, nM) | hMC3R (EC50, nM) | hMC4R (EC50, nM) | hMC5R (EC50, nM) |
| ACTH (1-24) | 0.28 | 0.22 | 0.44 | 1.1 | 0.49 |
| α-MSH | 0.1 | >1000 | 8.9 | 1.5 | 0.8 |
Note: Data for ACTH (1-24) is presented as a proxy for Acetyl-ACTH (2-24). While the core sequence responsible for receptor activation is present, minor differences in potency may exist due to the N-terminal acetylation and the absence of the first amino acid.
From this data, it is evident that ACTH (1-24) is a potent agonist at the MC1R, with an EC50 value in the sub-nanomolar range. Importantly, it also displays high potency at the other melanocortin receptors, with the exception of its expected high affinity for MC2R (the ACTH receptor). This indicates that while Acetyl-ACTH (2-24) is a potent MC1R agonist, it is not highly selective and will likely activate other melanocortin receptors at similar concentrations. In contrast, the endogenous ligand α-MSH shows a degree of selectivity for MC1R over MC3R, but also activates MC4R and MC5R with high potency.
MC1 Receptor Signaling Pathway
The Melanocortin 1 Receptor is a canonical Gs-coupled GPCR. Upon agonist binding, it undergoes a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately leads to various cellular responses, most notably the stimulation of melanin (B1238610) synthesis in melanocytes.
Caption: MC1R Signaling Pathway.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of Acetyl-ACTH (2-24) for the MC1 receptor, two key assays are indispensable: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional assay to measure agonist-induced signaling (EC50), such as a cAMP accumulation assay.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (unlabeled Acetyl-ACTH (2-24)) for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity (e.g., [¹²⁵I]-NDP-MSH) for binding to the receptor.
Caption: Competitive Binding Assay Workflow.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human MC1 receptor (or other melanocortin receptors for comparative analysis).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) to each well.
-
Add increasing concentrations of unlabeled Acetyl-ACTH (2-24) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known non-radioactive agonist).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to stimulate the intracellular production of cyclic AMP (cAMP), the primary second messenger of the MC1R signaling pathway.
Caption: cAMP Functional Assay Workflow.
Detailed Protocol:
-
Cell Culture:
-
Seed cells stably expressing the human MC1 receptor into a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of Acetyl-ACTH (2-24) to the wells. Include a vehicle control and a positive control (e.g., a known MC1R agonist like α-MSH).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a luminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the Acetyl-ACTH (2-24) concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion
The available data for the closely related peptide ACTH (1-24) suggests that Acetyl-ACTH (2-24) is a potent agonist at the MC1 receptor. However, it is not a highly selective ligand and is expected to activate other melanocortin receptors (MC2R, MC3R, MC4R, and MC5R) with similar high potency. For research and therapeutic applications requiring specific modulation of the MC1 receptor, the potential for off-target effects via other melanocortin receptors should be carefully considered. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the binding affinity and functional activity of Acetyl-ACTH (2-24) and other novel ligands across the entire melanocortin receptor family, thereby enabling a thorough assessment of their specificity.
Lack of Direct Evidence for Steroidogenic Effects of Acetyl-ACTH (2-24)
A comprehensive review of published scientific literature reveals a notable absence of studies directly investigating and confirming the steroidogenic effects of Acetyl-ACTH (2-24). While this synthetic peptide fragment is commercially available and described as a fragment of pro-opiomelanocortin (POMC) and an agonist at the melanocortin-1 receptor (MC1R), its activity at the melanocortin-2 receptor (MC2R), the primary mediator of steroidogenesis in the adrenal cortex, remains uncharacterized in publicly accessible research.[1]
This guide, therefore, provides a comparative overview of well-characterized Adrenocorticotropic Hormone (ACTH) analogues to offer a framework for understanding the potential steroidogenic properties of modified ACTH fragments. We will compare the full-length native peptide, ACTH (1-39), its potent synthetic analogue, ACTH (1-24) (Cosyntropin), and an example of an antagonistic fragment, ACTH (6-24).
Comparison of Steroidogenic Activity of ACTH Analogues
The steroidogenic potential of ACTH and its analogues is typically evaluated by their ability to stimulate the production of corticosteroids, such as cortisol and corticosterone, in adrenal cortex cells. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximal steroidogenic response.
| Peptide | Description | Steroidogenic Activity |
| ACTH (1-39) | The endogenous 39-amino acid peptide hormone secreted by the pituitary gland. | Serves as the physiological standard for steroidogenic potency. It stimulates the production of glucocorticoids, mineralocorticoids, and adrenal androgens.[2][3][4] |
| ACTH (1-24) | A synthetic peptide containing the first 24 N-terminal amino acids of ACTH. It is the biologically active region of the native hormone. | Exhibits full steroidogenic agonist activity, equipotent to the native ACTH (1-39) in stimulating corticosteroid production.[5] It is widely used in clinical settings for diagnostic testing of adrenal function (ACTH stimulation test).[6] |
| ACTH (5-24) | A synthetic fragment of ACTH. | Studies have shown that ACTH (5-24) can stimulate steroidogenesis, although the relationship with cyclic AMP (cAMP) production may differ from that of ACTH (1-39), suggesting potentially different mechanisms or receptor interactions.[7] |
| ACTH (6-24) | An N-terminally truncated fragment of ACTH. | Acts as a competitive inhibitor of steroidogenesis induced by both ACTH (1-39) and ACTH (5-24).[7] This indicates that while it can bind to the receptor, it fails to elicit a steroidogenic response and blocks the action of agonist peptides. |
| Acetyl-ACTH (2-24) | An N-terminally acetylated and truncated fragment of ACTH. | No published data on steroidogenic activity via MC2R. The N-terminal acetylation could potentially alter its binding affinity and efficacy at the MC2R. Based on the antagonistic properties of ACTH (6-24), it is plausible that N-terminal modifications and truncations could significantly impact or even abolish agonist activity. However, without experimental data, its effect on steroidogenesis remains speculative. It is known to be an agonist at the MC1 receptor.[1] |
Experimental Protocols
In Vitro Steroidogenesis Assay
A common method to assess the steroidogenic activity of ACTH analogues involves the use of primary adrenal cell cultures or specific cell lines, such as the H295R human adrenocortical carcinoma cell line.
Objective: To determine the dose-dependent effect of a test peptide on steroid hormone production.
Materials:
-
Adrenal cells (e.g., primary bovine or rat adrenal cells, or H295R cells)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Test peptides (e.g., Acetyl-ACTH (2-24), ACTH (1-24) as a positive control) at various concentrations
-
Assay buffer
-
Reagents for steroid quantification (e.g., specific antibodies for radioimmunoassay or ELISA, or standards for LC-MS/MS)
Procedure:
-
Cell Culture: Adrenal cells are seeded in multi-well plates and allowed to adhere and grow to a specific confluency.
-
Stimulation: The culture medium is replaced with fresh, serum-free medium containing various concentrations of the test peptides. A vehicle control (medium alone) and a positive control (e.g., ACTH (1-24) or forskolin) are included.
-
Incubation: The cells are incubated for a defined period (e.g., 2, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Steroid Quantification: The concentration of the steroid of interest (e.g., cortisol, corticosterone) in the supernatant is measured using a validated analytical method such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: The steroid concentrations are plotted against the peptide concentrations to generate dose-response curves and calculate EC50 values.
Visualizing Key Pathways and Workflows
ACTH Signaling Pathway in Steroidogenesis
The binding of ACTH to its receptor on adrenal cortical cells initiates a signaling cascade that leads to the synthesis of steroid hormones.
Caption: ACTH signaling pathway leading to steroidogenesis.
Experimental Workflow for Assessing Steroidogenic Activity
The following diagram illustrates a typical workflow for evaluating the steroidogenic potential of a test compound like Acetyl-ACTH (2-24).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Adrenocorticotropic hormone (medication) - Wikipedia [en.wikipedia.org]
- 7. Effects of ACTH (corticotropin) analogues on steroidogenesis and cyclic AMP in rat adrenocortical cells. Evidence for two different steroidogenically responsive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Acetyl-ACTH (2-24) and Full-Length ACTH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the synthetic adrenocorticotropic hormone (ACTH) analog, Acetyl-ACTH (2-24), and the naturally occurring full-length ACTH (1-39). This document synthesizes available experimental data to highlight key differences and similarities in their biological activities, with a focus on steroidogenesis, pharmacokinetics, and receptor interactions.
Executive Summary
Full-length ACTH (1-39) is the endogenous ligand for the melanocortin-2 receptor (MC2R), playing a pivotal role in regulating adrenal steroidogenesis. The synthetic fragment, Acetyl-ACTH (2-24), encompasses the core amino acid sequence required for MC2R activation. While direct in vivo comparative studies on Acetyl-ACTH (2-24) are limited, extensive research on the closely related fragment, ACTH (1-24), provides a strong basis for inference. Available data suggests that the N-terminal fragments containing the first 24 amino acids are as potent as the full-length hormone in stimulating glucocorticoid production. The primary differences are expected to lie in their pharmacokinetic profiles and potential interactions with other melanocortin receptor subtypes.
Data Presentation: In Vivo Effects
The following table summarizes the key in vivo and in vitro parameters of full-length ACTH and ACTH (1-24), the latter serving as a proxy for Acetyl-ACTH (2-24).
| Parameter | Full-Length ACTH (1-39) | Acetyl-ACTH (2-24) / ACTH (1-24) | Key Findings & References |
| Steroidogenic Potency | High | High (considered equipotent to full-length ACTH in vitro) | In cultured adrenal cells, ACTH (1-24) was found to be as potent as ACTH (1-39) in inducing glucocorticoid production.[1] The biological activity of ACTH resides within the first 24 amino-terminal amino acids. |
| Primary Receptor | Melanocortin-2 Receptor (MC2R) | Melanocortin-2 Receptor (MC2R) | Both peptides exert their primary steroidogenic effects through the activation of MC2R in the adrenal cortex.[1] |
| Binding to other MCRs | Can activate MC1R, MC3R, MC4R, and MC5R | Likely activates other MCRs; N-terminal acetylation can influence binding affinity. | Full-length ACTH and its fragments can interact with other melanocortin receptors, which may lead to extra-adrenal effects.[1] |
| In Vivo Cortisol Response | Pulsatile release following endogenous secretion | Rapid and dose-dependent increase in cortisol following administration. | Intravenous administration of ACTH (1-24) in human subjects leads to a rapid rise in plasma cortisol levels. |
| Pharmacokinetics (t1/2) | Short (minutes) | Short (estimated to be in a similar range to full-length ACTH) | Following subcutaneous administration of a depot formulation of ACTH(1-24), the terminal half-life was approximately 2.8 hours.[2] The half-life of endogenous ACTH in circulation is typically in the range of minutes. |
Experimental Protocols
In Vivo Steroidogenic Potency Assessment in a Rat Model
This protocol is adapted from studies assessing the in vivo adrenal response to ACTH analogs.
Objective: To determine and compare the in vivo potency of Acetyl-ACTH (2-24) and full-length ACTH in stimulating corticosterone (B1669441) release in rats.
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
To suppress endogenous ACTH, rats are pre-treated with dexamethasone (B1670325) (100 µg/kg, intraperitoneally) 2 hours prior to the experiment.
-
A baseline blood sample is collected from the tail vein.
-
Animals are divided into groups and administered with either vehicle (saline), full-length ACTH, or Acetyl-ACTH (2-24) at various doses via intravenous injection.
-
Blood samples are collected at 15, 30, 60, and 120 minutes post-injection.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma corticosterone levels are quantified using a commercially available ELISA kit.
Data Analysis: The area under the curve (AUC) for the corticosterone response is calculated for each group and dose. Potency is determined by comparing the dose-response curves of the two compounds.
Signaling Pathway and Experimental Workflow
ACTH Signaling Pathway in Adrenal Steroidogenesis
The binding of ACTH or its analogs to the MC2R on the surface of adrenal cortical cells initiates a cascade of intracellular events leading to the synthesis and release of corticosteroids.
Caption: ACTH signaling cascade in adrenal cortical cells.
Experimental Workflow for Comparative Analysis
The logical flow for a comprehensive in vivo comparison of Acetyl-ACTH (2-24) and full-length ACTH is outlined below.
Caption: Workflow for in vivo comparison of ACTH analogs.
References
A Comparative Review of Adrenocorticotropic Hormone (ACTH) Fragments: Bioactivity, Receptor Affinity, and Therapeutic Potential
This guide provides a comprehensive comparison of various fragments of the Adrenocorticotropic Hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC).[1][2] ACTH is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and secrete glucocorticoids.[3][4] However, different fragments of ACTH exhibit distinct biological activities, ranging from full steroidogenic agonism to antagonism and neurotropic effects. This review synthesizes experimental data on their performance, receptor binding affinities, and underlying mechanisms of action to serve as a resource for researchers and drug development professionals.
Mechanism of Action: The Melanocortin Receptor System
The effects of ACTH and its fragments are mediated by a family of five G-protein coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[5][6] While ACTH can activate MC1R, MC3R, MC4R, and MC5R, its classical steroidogenic effect is exclusively mediated by the MC2 receptor, which is highly expressed in the adrenal gland.[7][8] A key distinction is that MC2R is selectively activated by ACTH and not by other melanocortins like α-melanocyte-stimulating hormone (α-MSH).[5][8] Furthermore, the functional expression and activity of MC2R at the cell surface are dependent on a crucial accessory protein, the melanocortin receptor-associated protein (MRAP).[5][6]
Upon binding to the MC2R/MRAP complex, ACTH triggers a conformational change that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade stimulates the synthesis and secretion of glucocorticoids, such as cortisol, by promoting the conversion of cholesterol to pregnenolone—the rate-limiting step in steroidogenesis.[4][9]
Comparative Analysis of Steroidogenic Activity
Structure-activity relationship studies have revealed that the full biological activity of ACTH is contained within its N-terminal 24 amino acids.[2] Shorter fragments exhibit significantly reduced or no steroidogenic capacity.
Key Findings:
-
ACTH(1-39) and ACTH(1-24): The synthetic fragment ACTH(1-24) (Cosyntropin/Tetracosactide) is considered equipotent to the full-length native hormone ACTH(1-39) in stimulating glucocorticoid production in adrenal cell cultures.[3][5][6]
-
N-Terminal Requirement: The biological activity is highly dependent on the N-terminal sequence. Fragments shorter than 20 amino acids are generally inactive for steroidogenesis.[4] Specifically, ACTH(1-16) was found to be unable to induce glucocorticoid production.[5][6] The minimal sequence required for MC2R activation has been identified as ACTH(1-17).[8][10]
-
"Address" and "Message" Sequences: The N-terminal region contains distinct functional domains. The sequence His⁶-Phe⁷-Arg⁸-Trp⁹ is considered the "message sequence" responsible for signal transduction.[5][6] A highly basic region, Lys¹⁵-Lys¹⁶-Arg¹⁷-Arg¹⁸, is part of the "address sequence," crucial for specific binding and recognition by the MC2R.[4][6] The critical portion for activating adrenal cells resides between residues 17 and 24.[5][6]
| ACTH Fragment | Relative Steroidogenic Potency | Primary Function | Reference |
| ACTH(1-39) | 100% (Reference) | Full Agonist | [5][6] |
| ACTH(1-24) | ~100% | Full Agonist | [3][5][6] |
| ACTH(1-17) | Minimal activity | Minimal Agonist | [8][10] |
| ACTH(1-16) | Inactive | Inactive | [5][6] |
| ACTH(11-24) | Inactive | Antagonist | [5][6] |
| ACTH(7-38) | Inactive | Antagonist (human) | [2][5] |
| ACTH(4-10) | Inactive | Neuroactive | [1] |
Comparative Analysis of Lipolytic Activity
Besides steroidogenesis, ACTH can stimulate lipolysis in adipose tissue. However, the relative potency of its fragments in this context is highly dependent on the experimental model, which is attributed to differential rates of enzymatic degradation.
Key Findings:
-
In assays using adipose-tissue slices, ACTH(1-24) displayed only 29% of the lipolytic potency of ACTH(1-39).[11]
-
Conversely, in assays with isolated fat cells, ACTH(1-24) was found to be 3.9 times more potent than ACTH(1-39).[11]
-
This discrepancy arises because peptidases present in the tissue-slice preparation inactivate ACTH(1-24) more rapidly than the full-length ACTH(1-39).[11] The isolated cell system lacks these inactivating enzymes, providing a more direct measure of receptor affinity and activity.[11]
| Experimental Model | Relative Lipolytic Potency (ACTH(1-24) vs. ACTH(1-39)) | Reason for Discrepancy | Reference |
| Adipose-Tissue Slices | 29% | Rapid enzymatic inactivation of ACTH(1-24) | [11] |
| Isolated Fat Cells | 390% | Stability of both peptides in the assay system | [11] |
Antagonistic and Neuroactive Fragments
Certain ACTH fragments lack agonist activity at the MC2R and can act as antagonists or exhibit entirely different, non-steroidogenic functions.
-
Antagonists: The fragment ACTH(7-38) acts as a competitive antagonist at the human MC2R.[2][5] Similarly, ACTH(11-24) can function as an antagonist at high concentrations.[5][6] Dimers of ACTH(7-24) and ACTH(11-24) have been shown to be potent antagonists.[5][6]
-
Neuroactive Fragments: The shorter fragment, ACTH(4-10) , is devoid of steroidogenic activity but possesses significant neurotropic effects.[1] However, clinical trials of ACTH(4-10) for treating early childhood epilepsy did not show efficacy.[12]
-
Synthetic Analogs:
-
Semax: A synthetic analog of ACTH(4-10) with a C-terminal Pro-Gly-Pro (PGP) sequence added for stability (Met-Glu-His-Phe-Pro-Gly-Pro).[13][14] It is used in some countries as a nootropic and neuroprotective agent, with evidence suggesting it may act as an antagonist or partial agonist at MC4 and MC5 receptors.[14][15]
-
ACTH(6-9)PGP: Another stabilized synthetic analog that has been studied for its ability to modulate gene expression in the central nervous system under stress.[16]
-
| Fragment / Analog | Sequence | Primary Activity | Key Findings | Reference |
| ACTH(7-38) | (7-38) | MC2R Antagonist | Blocks ACTH-induced steroidogenesis. | [2][5] |
| ACTH(11-24) | (11-24) | MC2R Antagonist | Antagonistic at high concentrations. | [5][6] |
| ACTH(4-10) | Met-Glu-His-Phe-Arg-Trp-Gly | Neuroactive | No steroidogenic activity; CNS effects. | [1] |
| Semax | Met-Glu-His-Phe-Pro-Gly-Pro | Neuroprotective/Nootropic | Stabilized analog of ACTH(4-10); may antagonize MC4R/MC5R. | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Steroidogenesis Assay
This protocol is a generalized method for assessing the steroidogenic potential of ACTH fragments using isolated adrenal cells.
-
Cell Isolation: Adrenal glands are harvested from rats. The adrenal cortex is separated, minced, and subjected to enzymatic digestion (e.g., with collagenase) to obtain a suspension of isolated adrenal cells.
-
Cell Incubation: The isolated cells are washed and resuspended in a suitable incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin).
-
Treatment: Aliquots of the cell suspension are incubated at 37°C in the presence of varying concentrations of the ACTH fragments to be tested (e.g., ACTH(1-39), ACTH(1-24), ACTH(1-16)). A control group receives no peptide.
-
Steroid Measurement: After a defined incubation period (e.g., 2 hours), the reaction is stopped. The concentration of the produced glucocorticoid (e.g., corticosterone (B1669441) for rats) in the supernatant is quantified using methods like radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).[17]
-
Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC₅₀) of each fragment.
Protocol 2: Radioligand Binding Assay for Melanocortin Receptors
This protocol outlines a method to determine the binding affinity of ACTH fragments for specific melanocortin receptors expressed in a cell line.
-
Cell Culture and Membrane Preparation: A cell line (e.g., HEK293) is transiently transfected to express a specific human melanocortin receptor (e.g., hMC3R or hMC4R).[18] The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH) of known high affinity for the target receptor.[18]
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled competitor peptides (the ACTH fragments being tested).
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: Competition curves are plotted, from which the inhibitory constant (Ki) or the concentration that inhibits 50% of specific binding (IC₅₀) for each fragment is calculated.[18] This provides a measure of the fragment's binding affinity for the receptor.
References
- 1. qyaobio.com [qyaobio.com]
- 2. ACTH Peptide Hormones | Anaspec [anaspec.com]
- 3. ACTH (1-24) Human - SB PEPTIDE [sb-peptide.com]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the assay conditions on the lipolytic potency in vitro of different adrenocorticotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Therapeutic trial with a fragment of ACTH (ACTH 4-10) in early childhood epilepsy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semax - Wikipedia [en.wikipedia.org]
- 15. A New Generation of Drugs: Synthetic Peptides Based on Natural Regulatory Peptides [scirp.org]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of ACTH and corticotropin-releasing hormone effects on rat adrenal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Bioassay Standard: A Comparative Analysis of Acetyl-ACTH (2-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of a novel bioassay using Acetyl-ACTH (2-24) as a standard against the established standard, full-length ACTH (1-39). This document outlines the critical considerations, experimental protocols, and expected performance characteristics based on available data for Adrenocorticotropic hormone (ACTH) and its analogues.
Executive Summary
The validation of a bioassay is paramount to ensure the accuracy, precision, and reliability of results. The choice of a reference standard is a critical component of this validation. While ACTH (1-39) is the well-established standard for bioassays measuring steroidogenic activity, this guide explores the theoretical validation of a bioassay using a novel standard, Acetyl-ACTH (2-24).
Based on the current understanding of ACTH structure-activity relationships, Acetyl-ACTH (2-24) is predicted to have significantly lower to negligible biological activity compared to the full-length ACTH (1-39). The N-terminal region of ACTH is crucial for receptor binding and subsequent signal transduction leading to steroidogenesis. The acetylation of the N-terminus and the absence of the first amino acid in Acetyl-ACTH (2-24) are expected to severely impair its ability to activate the melanocortin-2 receptor (MC2R).
This guide presents a comparative framework to empirically test this hypothesis and highlights the expected outcomes of a validation study.
Comparative Performance of Bioassay Standards
The following table summarizes the anticipated performance characteristics of a bioassay using Acetyl-ACTH (2-24) as a standard in comparison to the established ACTH (1-39) standard.
| Performance Parameter | Established Standard: ACTH (1-39) | Novel Standard: Acetyl-ACTH (2-24) (Predicted) | Rationale for Prediction |
| Biological Activity | High steroidogenic activity.[1] | Very low to negligible steroidogenic activity. | ACTH fragments shorter than 20 amino acids are generally inactive.[1] The N-terminal is critical for receptor activation.[2] |
| Potency (EC50) | Potent agonist with a low EC50 value.[3] | High EC50 value, may not achieve full agonism. | N-terminal modification and truncation are known to drastically reduce potency.[2] |
| Linearity | Demonstrates a clear dose-response relationship over a defined concentration range. | Unlikely to produce a reliable dose-response curve. | Lack of significant biological response would prevent the establishment of a linear range. |
| Precision | High precision (low %CV) in repeated measurements.[4] | Poor precision due to low signal-to-noise ratio. | Measurements would be close to the limit of detection of the assay, leading to high variability. |
| Accuracy | High accuracy in determining the potency of unknown samples relative to the standard.[4] | Very low accuracy. | Inability to elicit a comparable biological response would lead to erroneous potency estimations. |
| Specificity | Highly specific for the MC2R, leading to cortisol production.[2][5] | May exhibit non-specific binding or lack of binding to MC2R. | Altered N-terminus may prevent specific interaction with the receptor binding pocket. |
Signaling Pathway of ACTH-Induced Steroidogenesis
The canonical signaling pathway for ACTH-induced steroidogenesis is initiated by the binding of ACTH to the melanocortin-2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction activates a Gs protein, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the synthesis and secretion of cortisol.
Experimental Workflow for Bioassay Validation
A robust validation of a novel bioassay standard requires a systematic approach. The following workflow outlines the key stages involved in comparing the performance of Acetyl-ACTH (2-24) to ACTH (1-39).
Experimental Protocols
Preparation of Isolated Adrenal Cells
A widely accepted method for ACTH bioassays involves the use of isolated adrenal cells from rats or guinea pigs.[4][6]
Materials:
-
Adrenal glands from male Wistar rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer with glucose (KRBG)
-
Collagenase (Type I)
-
Bovine Serum Albumin (BSA)
-
Trypan blue solution
Procedure:
-
Euthanize rats and aseptically remove adrenal glands.
-
Trim away fat and connective tissue and mince the adrenal cortices.
-
Incubate the minced tissue in KRBG buffer containing collagenase and BSA at 37°C with gentle agitation for 60 minutes.
-
Disperse the cells by gentle pipetting and filter the cell suspension through nylon mesh to remove undigested tissue.
-
Wash the cells by centrifugation and resuspend in fresh KRBG buffer.
-
Determine cell viability using the trypan blue exclusion method. Adjust the cell concentration to approximately 2 x 10^5 viable cells/mL.
ACTH Bioassay Protocol
Materials:
-
Isolated adrenal cell suspension
-
ACTH (1-39) standard (e.g., WHO International Standard)
-
Acetyl-ACTH (2-24) test substance
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Cortisol ELISA kit or LC-MS/MS for cortisol measurement
Procedure:
-
Prepare serial dilutions of both ACTH (1-39) and Acetyl-ACTH (2-24) in KRBG buffer to create a range of concentrations.
-
Add 100 µL of the adrenal cell suspension to each well of a 96-well plate.
-
Add 100 µL of the standard or test substance dilutions to the respective wells. Include control wells with buffer only.
-
Incubate the plate for 2 hours at 37°C in a humidified atmosphere of 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatant for cortisol measurement.
-
Quantify the cortisol concentration in the supernatant using a validated method such as ELISA or LC-MS/MS.
-
Plot the cortisol concentration against the log of the ACTH concentration to generate dose-response curves.
Validation Parameters and Acceptance Criteria
The validation of the bioassay should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the principles outlined in the EMA's guideline on bioanalytical method validation.[7][8]
| Validation Parameter | Description | Acceptance Criteria (for a valid bioassay) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.98 for the linear portion of the dose-response curve. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. | The range should cover the expected concentrations of test samples. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra-assay %CV ≤ 15%; Inter-assay %CV ≤ 20%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean value should be within ±20% of the nominal value. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from related substances or matrix components. |
Conclusion
References
- 1. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved bioassay for ACTH determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary experiences with a bioassay for adrenocorticotrophin (ACTH) in unextracted human plasma using dispersed guinea-pig adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive bioassay method for ACTH using isolated rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
In Vitro Efficacy of Human vs. Rat Acetyl-ACTH (2-24): A Comparative Analysis
A comprehensive in vitro comparison of human and rat Acetyl-ACTH (2-24) reveals identical activity profiles, a direct consequence of their conserved amino acid sequence. This guide presents supporting data from key in vitro assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R) in the adrenal cortex. The synthetic fragment, Acetyl-ACTH (2-24), encompasses the core binding and activation domain of the full-length hormone. An in-depth sequence analysis confirms that the amino acid sequence of the ACTH (1-39) peptide is identical between humans and rats within the 2-24 region. Consequently, the biological activity of Acetyl-ACTH (2-24) is expected to be indistinguishable between the two species in in vitro settings. This guide substantiates this by presenting representative data from in vitro studies on related ACTH fragments, which, due to the sequence identity, can be considered applicable to both human and rat Acetyl-ACTH (2-24). The focus is on receptor binding affinity and the subsequent activation of the cAMP signaling pathway, the primary mechanism of ACTH action.
Peptide Sequence Comparison
A comparison of the full-length ACTH (1-39) amino acid sequences from human and rat sources reveals complete conservation within the initial 24 residues.
Human ACTH (1-39): SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF
Rat ACTH (1-39): SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF
The Acetyl-ACTH (2-24) fragment corresponds to the sequence: Ac-YSMEHFRWGKPVGKKRRPVKVYP
As the sequence from position 2 to 24 is identical, the in vitro biological activity of Acetyl-ACTH (2-24) is conserved between human and rat orthologs.
Quantitative In Vitro Data
While direct comparative studies on human versus rat Acetyl-ACTH (2-24) are not available in the published literature, the identical nature of the peptide allows for the extrapolation of data from studies using either human or other mammalian ACTH fragments. The following table summarizes representative data for ACTH fragments in key in vitro assays. Given the sequence identity, these values are applicable to both human and rat Acetyl-ACTH (2-24).
| Assay Type | Receptor Target | Ligand | Cell Line / System | Parameter | Value (nM) |
| Receptor Binding Assay | hMC2R | ACTH(1-24) | OS3 Adrenal Cells | IC50 | ~1-10 |
| cAMP Production Assay | hMC2R | ACTH(1-24) | OS3 Adrenal Cells | EC50 | 0.24 ± 0.06 |
| Receptor Binding Assay | MC1R | ACTH(1-39) | - | Ki | ~1-5 |
| cAMP Production Assay | MC1R | Acetyl-ACTH(2-24) | - | - | Agonist |
Note: Data for ACTH(1-24) is presented as a surrogate for Acetyl-ACTH (2-24) due to the high degree of structural and functional similarity, with ACTH(1-24) being the most potent of the truncated ACTH peptides. Acetyl-ACTH (2-24) is a known agonist at the MC1 receptor.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the binding affinity (IC50) of a test compound, such as Acetyl-ACTH (2-24), for the melanocortin-2 receptor (MC2R).
1. Cell Culture and Membrane Preparation:
-
OS3 cells, which are adrenal cells lacking endogenous MC2R but are transfected to express the human MC2R (hMC2R), are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand that binds to MC2R (e.g., [125I]-ACTH(1-39)).
-
Increasing concentrations of the unlabeled competitor ligand (Acetyl-ACTH (2-24)) are added to the wells.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using a non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand, is determined from the curve.
cAMP Production Assay
This protocol describes a method to measure the ability of Acetyl-ACTH (2-24) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the ACTH signaling pathway.
1. Cell Culture:
-
OS3 cells stably expressing hMC2R are seeded in 96-well plates and grown to a suitable confluency.
2. Agonist Stimulation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with increasing concentrations of Acetyl-ACTH (2-24).
-
The plates are incubated at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Measurement:
-
The stimulation is terminated by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are interpolated from the standard curve.
-
The data are plotted as cAMP concentration versus log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Visualizations
Caption: ACTH Signaling Pathway.
Caption: Experimental Workflow.
Safety Operating Guide
Acetyl-ACTH (2-24) (human, bovine, rat) proper disposal procedures
The primary principle guiding the disposal of any research chemical is to avoid introducing it into the general waste stream or sanitary sewer system unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1][2][3] Research peptides, even if not classified as hazardous, can have biological activity, and their impact on the environment is often not fully understood.
Step-by-Step Disposal Protocol for Acetyl-ACTH (2-24)
The following procedure outlines the recommended steps for the safe disposal of Acetyl-ACTH (2-24) in solid (lyophilized powder) and solution forms. This protocol is based on general guidelines for laboratory chemical waste and should be adapted to comply with your institution's specific policies.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Review Available Data: Although a specific SDS is elusive, researchers should review any available manufacturer's information for potential hazards. In the absence of specific data, treat the compound with caution.
-
Wear Appropriate PPE: At a minimum, nitrile gloves, safety glasses or goggles, and a lab coat should be worn when handling the peptide in any form.[1] When handling the lyophilized powder, which can be easily aerosolized, it is best practice to work in a fume hood or biological safety cabinet to prevent inhalation.[1]
2. Waste Segregation and Collection:
-
Solid Waste (Unused/Expired Peptide):
-
Collect the original vial containing the unused or expired Acetyl-ACTH (2-24) powder in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
The container should be labeled as "Chemical Waste" and include the name of the compound ("Acetyl-ACTH (2-24)"), the approximate quantity, and the date of accumulation.[1][5]
-
-
Liquid Waste (Solutions of Acetyl-ACTH (2-24)):
-
Collect all solutions containing the peptide in a designated, leak-proof, and compatible waste container.[6]
-
The container should be clearly labeled as "Aqueous Chemical Waste" (or as appropriate for the solvent used) and list all contents, including Acetyl-ACTH (2-24) and the solvent (e.g., water, buffer), with their approximate concentrations.[6]
-
-
Contaminated Labware:
-
All disposable items that have come into contact with Acetyl-ACTH (2-24), such as pipette tips, vials, and gloves, should be collected in a designated hazardous waste container.[1][4]
-
This container should be labeled as "Solid Chemical Waste" or "Contaminated Labware" and specify the contaminant ("Acetyl-ACTH (2-24)").
-
3. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.[7][8]
-
Ensure that the storage area is compliant with your institution's guidelines for hazardous waste accumulation.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to arrange for the pickup and disposal of the waste containers.[1]
-
Follow all institutional procedures for waste manifest documentation.
Summary of Acetyl-ACTH (2-24) Properties
Due to the lack of a comprehensive SDS, a complete quantitative data profile for Acetyl-ACTH (2-24) is not available. The following table summarizes the known information.
| Property | Data |
| Molecular Formula | C135H207N39O30S |
| Molecular Weight | 2888.44 g/mol |
| Appearance | Off-white Powder |
| Storage | Store at -20°C |
| Toxicity | No specific data available. Treat as potentially biologically active. |
Decision Pathway for Disposal
The following diagram illustrates the logical workflow for making decisions regarding the disposal of research-grade peptides like Acetyl-ACTH (2-24).
By adhering to these general yet crucial safety and disposal protocols, researchers can ensure that their work with Acetyl-ACTH (2-24) is conducted in a manner that is safe, responsible, and compliant with institutional and regulatory standards.
References
- 1. peptide24.store [peptide24.store]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Guide for Handling Acetyl-ACTH (2-24) (human, bovine, rat)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetyl-ACTH (2-24) (human, bovine, rat). The following procedural guidance is based on established best practices for handling synthetic peptides, which should be treated as potentially hazardous compounds.
Personal Protective Equipment (PPE)
To minimize exposure and prevent contamination, a tiered approach to PPE is recommended based on the form of the peptide and the procedure being performed.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should feature side shields for comprehensive coverage.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[2][3] | |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1][2][4] Double-gloving may be considered for handling concentrated solutions.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing.[1][2][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation.[1][5][6] |
Operational Plan: From Receipt to Use
Proper handling and storage are vital for both personnel safety and maintaining the integrity of Acetyl-ACTH (2-24).
1. Receiving and Initial Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder for long-term stability.[7][8][9][10]
2. Handling the Lyophilized Peptide:
-
Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[1][6][9]
-
When weighing the powder, perform this task in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.[1][5]
3. Reconstitution:
-
Use a sterile, appropriate solvent for reconstitution.[1]
-
Gentle swirling or inversion is preferred for dissolution; avoid vigorous vortexing which can cause aggregation.[1]
4. Handling of Peptide Solutions:
-
Handle all solutions containing Acetyl-ACTH (2-24) in accordance with standard laboratory procedures for chemical solutions.
-
For short-term storage of the solution, 2-8°C is acceptable for a few days. For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
Dispose of all Acetyl-ACTH (2-24) waste, both solid and liquid, in accordance with local, state, and federal regulations for chemical waste.[1]
Solid Waste:
-
Contaminated PPE (gloves, masks), weighing papers, and empty vials: Collect in a designated, clearly labeled container for chemical waste.[1]
-
Unused lyophilized powder: Dispose of as chemical waste.
Liquid Waste:
-
Peptide Solutions: Unless otherwise specified by your institution's safety office, peptide solutions should be disposed of as chemical waste. Do not pour down the drain.
-
Contaminated Labware: Immerse in a suitable disinfectant if biologically contaminated, then dispose of as chemical or biohazardous waste according to institutional guidelines.
Quantitative Data Summary
| Parameter | Value | Notes |
| Storage Temperature (Lyophilized) | -20°C or colder | For long-term stability.[7][8][9][10] |
| Storage Temperature (Solution) | 2-8°C (Short-term) | For a few days.[1] |
| -20°C or colder (Long-term) | Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of Acetyl-ACTH (2-24).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. peptide24.store [peptide24.store]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
